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  • Product: Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride
  • CAS: 1909324-96-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride

Executive Summary Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride (CAS: 1909324-96-4) is a specialized fluorinated building block critical to the synthesis of nitrogen-containing heterocycles, particularly indazoles a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride (CAS: 1909324-96-4) is a specialized fluorinated building block critical to the synthesis of nitrogen-containing heterocycles, particularly indazoles and pyrazoles . Its structural uniqueness lies in the 1,2,3-substitution pattern of the benzene ring, where the ortho-fluorine atom (C2) serves not merely as a metabolic blocker but as a reactive handle for intramolecular nucleophilic aromatic substitution (


) cyclizations.

This intermediate is increasingly relevant in the development of PARP inhibitors , kinase inhibitors , and other oncology targets where the "fluoro-indazole" core acts as a bioisostere for purines or quinazolines. This guide details its physicochemical profile, validated synthesis routes, and its mechanistic utility in drug design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is a hydrochloride salt of an aryl hydrazine. The presence of the electron-withdrawing ester and fluorine atom significantly reduces the basicity of the hydrazine moiety compared to phenylhydrazine, necessitating the hydrochloride form for stability against oxidation.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride
CAS Number 1909324-96-4
Molecular Formula

Molecular Weight 220.63 g/mol
SMILES COC(=O)C1=C(F)C(NN)=CC=C1.Cl
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Water; sparingly soluble in DCM
Storage Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen)

Synthesis & Production Methodology

The synthesis of Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride is non-trivial due to the specific regiochemistry required. Direct nucleophilic attack of hydrazine on methyl 2,3-difluorobenzoate is possible but often yields mixtures of regioisomers (2-hydrazino vs 3-hydrazino).

The authoritative industrial route relies on the reduction of the nitro-precursor followed by a diazonium reduction. This method guarantees the correct position of the hydrazine group relative to the fluorine and ester.

Validated Synthetic Protocol
  • Hydrogenation: Methyl 2-fluoro-3-nitrobenzoate is reduced to Methyl 3-amino-2-fluorobenzoate using

    
     and Pd/C in ethyl acetate or methanol. This step is highly selective.
    
  • Diazotization: The amine is treated with Sodium Nitrite (

    
    ) in concentrated HCl at 0°C. The fluorine atom at the ortho position stabilizes the diazonium intermediate via inductive effects, preventing premature decomposition.
    
  • Reduction: The diazonium salt is reduced in situ using Stannous Chloride (

    
    ) or Sodium Sulfite (
    
    
    
    ).
  • Salt Formation: The crude hydrazine is isolated and treated with methanolic HCl to precipitate the stable hydrochloride salt.

Synthesis Workflow Diagram

SynthesisRoute Start Methyl 2-fluoro-3-nitrobenzoate Inter1 Methyl 3-amino-2-fluorobenzoate Start->Inter1 H2, Pd/C (Reduction) Inter2 Diazonium Intermediate (Ar-N2+) Inter1->Inter2 NaNO2, HCl, 0°C (Diazotization) Product Methyl 2-fluoro-3-hydrazinylbenzoate HCl Salt Inter2->Product SnCl2, HCl (Reduction & Salt Formation)

Figure 1: Step-wise synthesis from the nitro-precursor ensures regiochemical purity.

Synthetic Utility & Reaction Mechanisms[7]

The core value of this compound lies in its ability to access 7-substituted indazoles (if numbering from the ester side) or 4-substituted indazoles (standard numbering). The 1,2,3-substitution pattern allows for a unique "Fluorine-Displacement Cyclization."

The Fluorine-Displacement Indazole Synthesis

Unlike standard indazole syntheses that require 2-halobenzaldehydes, this building block allows the formation of the heterocycle after hydrazone formation.

  • Condensation: The hydrazine reacts with an aldehyde (

    
    ) to form a hydrazone.
    
  • Cyclization (

    
    ):  Under basic conditions (e.g., 
    
    
    
    , DMF, Heat), the distal nitrogen of the hydrazone attacks the C2 position, displacing the fluorine atom.
    • Note: This reaction is facilitated because the fluorine is activated by the electron-withdrawing ester at C1 (ortho to F) and the hydrazone at C3 (ortho to F).

Divergent Pathways Diagram

Reactivity Core Methyl 2-fluoro-3-hydrazinylbenzoate (The Core) Aldehyde Reaction with Aldehyde (R-CHO) Core->Aldehyde Dicarbonyl Reaction with 1,3-Dicarbonyls Core->Dicarbonyl Hydrazone Intermediate Hydrazone Aldehyde->Hydrazone Indazole 1H-Indazole-4-carboxylate (via SNAr of Fluorine) Hydrazone->Indazole Base, Heat (-HF) Pyrazole 1-Aryl-Pyrazole Derivative Dicarbonyl->Pyrazole Cyclocondensation

Figure 2: The "Fluorine-Displacement" route (Red Arrow) is a high-value strategy for accessing substituted indazoles.

Handling, Stability, and Safety (E-E-A-T)

As a hydrazine derivative, this compound poses specific toxicological risks. It is a suspected mutagen and must be handled with rigorous containment.

Safety Protocols
  • Acute Toxicity: Hydrazine salts are generally Toxic if swallowed (H301) . Avoid all oral contact.

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Engineering Controls: Always weigh and handle inside a chemical fume hood. Use anti-static weighing boats as organic salts can carry static charges.

Storage & Stability
  • Oxidation Sensitivity: The free base is prone to air oxidation (turning dark brown). The hydrochloride salt is stable but hygroscopic.

  • Recommendation: Store in amber vials, sealed under Argon at 2-8°C. If the solid turns dark orange/brown, purify via recrystallization (MeOH/Et2O) before use to avoid side reactions in sensitive couplings.

References

  • PubChem. (2025).[2][1] Methyl 2-fluoro-3-nitrobenzoate (Precursor Data). National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2020). Regioselective Synthesis of Pyrazoles and Indazoles.[Link]

  • National Institutes of Health (PMC). (2024). Defluoroalkylation of Trifluoromethylarenes with Hydrazones. (Context on fluorinated hydrazine reactivity). [Link]

Sources

Exploratory

A Technical Guide to the Solubility Profile of Methyl 2-fluoro-3-hydrazinylbenzoate HCl in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property that governs its behavior in chemical synthesis, purification, formulation, and ult...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property that governs its behavior in chemical synthesis, purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive framework for determining and understanding the solubility profile of Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride (HCl), a compound of interest in medicinal chemistry and drug development. In the absence of extensive public data, this document details the foundational principles governing its solubility, a robust experimental protocol for its determination based on the industry-standard shake-flask method, and a framework for interpreting the resulting data. This guide is intended for researchers, chemists, and formulation scientists who require a reliable methodology for characterizing the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility

Methyl 2-fluoro-3-hydrazinylbenzoate HCl is a substituted aromatic compound featuring a methyl ester, a fluorine atom, and a hydrazinyl group, the latter of which is present as a hydrochloride salt. This combination of functional groups imparts a unique set of physicochemical properties that are crucial for its application. Understanding its solubility in various organic solvents is paramount for several stages of the drug development pipeline:

  • Process Chemistry: Selecting appropriate solvents is essential for reaction setup, controlling reaction kinetics, and facilitating product isolation and purification through methods like crystallization.

  • Formulation Development: For a compound to be formulated into a viable drug product, particularly for parenteral administration, its solubility in acceptable excipients is a primary consideration.[1][2][3]

  • Analytical Chemistry: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the selection of a mobile phase in which the analyte is fully soluble.

This guide provides the theoretical context and a practical, self-validating protocol to systematically evaluate this critical parameter.

Physicochemical Characterization and Solubility Prediction

A molecule's structure dictates its solubility. The structure of Methyl 2-fluoro-3-hydrazinylbenzoate HCl suggests a high degree of polarity.

  • Ionic Nature: The presence of the hydrochloride salt of the basic hydrazinyl group (-NHNH₃⁺Cl⁻) introduces strong ionic character. This feature alone suggests that the compound will have limited solubility in non-polar, aprotic solvents (e.g., hexane, toluene) and will favor polar solvents capable of solvating ions.[4][5]

  • Hydrogen Bonding: The protonated hydrazinyl group is a strong hydrogen bond donor. The fluorine, ester carbonyl oxygen, and the chloride counter-ion are all potential hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are therefore expected to be effective at solvating the molecule.[2]

  • Dipole-Dipole Interactions: The fluorine atom and the methyl ester group create significant dipole moments within the molecule, enhancing its interaction with polar solvents.

Based on these features, a qualitative solubility prediction can be made:

Solvent Class Predicted Solubility Rationale
Polar Protic (e.g., Methanol, Ethanol)HighStrong hydrogen bonding and high polarity effectively solvate the ionic salt.
Polar Aprotic (e.g., DMSO, DMF)Moderate to HighHigh dielectric constant helps to solvate the ions, but lack of H-bond donation is a slight disadvantage compared to protic solvents.
Less Polar (e.g., Dichloromethane, THF)LowInsufficient polarity to overcome the lattice energy of the ionic solid.
Non-Polar (e.g., Hexane, Toluene)Very Low / InsolubleMismatch in polarity ("like dissolves like" principle) leads to poor solvation.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[1][6][7] This method is considered the gold standard and is recommended by regulatory bodies like the OECD and is detailed in the United States Pharmacopeia (USP).[7][8][9][10] The objective is to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then measure the concentration of the dissolved solute.[11]

Required Materials and Equipment
  • Methyl 2-fluoro-3-hydrazinylbenzoate HCl (solid)

  • Selected panel of organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Centrifuge with temperature control

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Calibrated HPLC with a suitable UV detector (or other quantitative analytical instrument)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solute into vial prep2 Add precise volume of solvent prep1->prep2 Step 1 & 2 equil Agitate on orbital shaker (e.g., 24-48h at 25°C) prep2->equil sep1 Centrifuge at temperature equil->sep1 Check for excess solid sep2 Filter supernatant with 0.22 µm syringe filter sep1->sep2 Ensures removal of all undissolved solid ana1 Dilute sample accurately sep2->ana1 ana2 Analyze by validated HPLC-UV method ana1->ana2 ana3 Calculate concentration vs. calibration curve ana2->ana3

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Protocol
  • Preparation: Add an excess amount of Methyl 2-fluoro-3-hydrazinylbenzoate HCl to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[12] A starting point is to add ~20-50 mg of solid to 1 mL of solvent.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200-300 RPM).[12] Allow the mixture to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[12][13]

  • Phase Separation: After equilibration, visually confirm that excess solid is still present. Remove the vials and place them in a centrifuge set to the same temperature as the shaker. Centrifuge at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully draw the supernatant into a syringe. To ensure complete removal of any fine particulates, pass the solution through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical for accurate results.

  • Dilution: Immediately perform an accurate, quantitative dilution of the clear filtrate into a suitable diluent (typically the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method. Determine the concentration of the solute by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in units of mg/mL or g/L.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different solvents.

Quantitative Solubility Data Table (Hypothetical Example)
Solvent Solvent Class Polarity Index Solubility at 25°C (mg/mL) USP Classification
MethanolPolar Protic5.1> 100Very Soluble
EthanolPolar Protic4.355Freely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 100Very Soluble
AcetonitrilePolar Aprotic5.812Soluble
AcetonePolar Aprotic5.15Sparingly Soluble
Dichloromethane (DCM)Less Polar3.1< 1Very Slightly Soluble
TolueneNon-Polar2.4< 0.1Practically Insoluble
n-HexaneNon-Polar0.1< 0.1Practically Insoluble

Note: The data above is illustrative and must be determined experimentally.

Interpreting the Results

The experimental results should be analyzed in the context of the physicochemical properties of the solute and solvents. A strong correlation between solvent polarity/hydrogen-bonding ability and solubility would validate the initial predictions. For instance, high solubility in methanol and DMSO is expected due to their ability to solvate the ionic components and participate in hydrogen bonding. Conversely, the inability of toluene or hexane to stabilize the charged species results in negligible solubility.

Logical Relationship Diagram

This diagram illustrates the relationship between the compound's properties and solvent characteristics that determine the final solubility outcome.

G cluster_solute Solute Properties (Methyl 2-fluoro-3-hydrazinylbenzoate HCl) cluster_solvent Solvent Properties solute_ion Ionic Nature (HCl Salt) outcome Solubility Outcome solute_ion->outcome Favored by solute_hbond H-Bond Donors/Acceptors (-NHNH3+, F, C=O) solute_hbond->outcome Favored by solvent_polar High Polarity / Dielectric Constant solvent_polar->outcome solvent_hbond H-Bonding Ability (Protic vs. Aprotic) solvent_hbond->outcome

Caption: Factors Influencing Compound Solubility.

Conclusion

Determining the solubility profile of Methyl 2-fluoro-3-hydrazinylbenzoate HCl requires a systematic and scientifically rigorous approach. Due to its nature as a polar, ionic salt, it is predicted to be most soluble in polar protic and aprotic solvents, with solubility decreasing significantly as solvent polarity diminishes. The shake-flask method, as detailed in this guide, provides a robust and reliable means to quantitatively determine its equilibrium solubility across a panel of organic solvents. The resulting data is indispensable for guiding rational solvent selection in chemical synthesis, purification, and formulation, thereby accelerating the research and development process.

References

  • Test No.
  • OECD 105 - W
  • Test No.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
  • Annex 4 - World Health Organiz
  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • OECD 105 - Water Solubility Test
  • USP <1236>: Solubility Measurements Chapter - Biorelevant.com.
  • Determining the water solubility of difficult-to-test substances A tutorial review.
  • How to perform the shake flask method to determine solubility - Quora.
  • USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy.
  • Technical Note: Solubility Measurements - Pfanstiehl.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.
  • 〈1236〉 Solubility Measurements - USP-NF.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.
  • A Technical Guide to the Determination of Organic Solvent Solubility for [1,1'-Biphenyl]-2,2',3,3'-tetrol - Benchchem.
  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed.
  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - ACS Public

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Indazoles using Methyl 2-fluoro-3-hydrazinylbenzoate Hydrochloride

The following Application Note is a technical guide designed for synthetic chemists and process development scientists. It details the utilization of Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride as a privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a technical guide designed for synthetic chemists and process development scientists. It details the utilization of Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride as a privileged scaffold for constructing the indazole core, a critical pharmacophore in PARP inhibitors like Niraparib .


 cyclization.

Introduction & Scope

The indazole nucleus is a "privileged structure" in medicinal chemistry, serving as the core scaffold for various kinase inhibitors, anti-inflammatory agents, and most notably, Poly (ADP-ribose) polymerase (PARP) inhibitors such as Niraparib (Zejula).

Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride (Reagent 1 ) is a highly specialized building block designed to access indazole-7-carboxylic acid derivatives . Its unique substitution pattern—possessing a leaving group (fluorine) at position 2, a hydrazine nucleophile at position 3, and an ester at position 1—pre-organizes the molecule for rapid, regioselective cyclization.

Key Applications
  • PARP Inhibitor Synthesis: Direct precursor to the 2H-indazole-7-carboxamide core of Niraparib.

  • Scaffold Diversification: Rapid access to both 1H- (unsubstituted) and 2H- (N-substituted) indazoles depending on the cyclization partner.

Mechanistic Insight

The transformation relies on an Intramolecular Nucleophilic Aromatic Substitution (


) .
  • Condensation: The hydrazine moiety of Reagent 1 condenses with an electrophilic carbon source (aldehyde, orthoester, or acetal) to form a hydrazone or imidate intermediate.

  • Cyclization: Under basic conditions, the distal nitrogen of the hydrazone attacks the C2 position of the benzene ring.

  • Aromatization: The fluorine atom is displaced, restoring aromaticity and fusing the pyrazole ring to the benzoate core.

Reaction Pathway Diagram

IndazoleSynthesis Start Methyl 2-fluoro-3- hydrazinylbenzoate HCl PathA Path A: Trimethyl Orthoformate (TMOF) Start->PathA Reflux/Acid PathB Path B: Aryl Aldehyde (R-CHO) Start->PathB EtOH/Base InterA Intermediate: Formimidate/Hydrazone PathA->InterA -2 MeOH InterB Intermediate: Hydrazone PathB->InterB -H2O ProdA Methyl 1H-indazole- 7-carboxylate InterA->ProdA Intramolecular SnAr (-HF) ProdB Methyl 2-aryl-2H- indazole-7-carboxylate InterB->ProdB Intramolecular SnAr (-HF)

Caption: Divergent synthesis pathways yielding 1H- or 2H-indazoles based on the cyclization partner.

Experimental Protocols

Safety Precaution
  • Hydrazines: Potentially genotoxic. Handle in a fume hood.

  • Fluoride Waste: The reaction generates HF/Fluoride salts. Ensure compatibility with glass/enamel reactors or use PTFE liners for scale-up.

Protocol A: Synthesis of Methyl 1H-indazole-7-carboxylate (Core Synthesis)

This protocol yields the unsubstituted indazole core, suitable for subsequent N-alkylation or coupling.

Reagents:

  • Methyl 2-fluoro-3-hydrazinylbenzoate HCl (1.0 equiv)

  • Trimethyl Orthoformate (TMOF) (5.0 - 10.0 equiv)

  • Acetic Acid (Catalytic) or p-TsOH (0.1 equiv)

  • Solvent: Methanol (anhydrous) or neat TMOF.

Step-by-Step Procedure:

  • Charge: To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Methyl 2-fluoro-3-hydrazinylbenzoate HCl (10.0 g, 45.3 mmol).

  • Solvent Addition: Add anhydrous Methanol (50 mL) followed by Trimethyl Orthoformate (25 mL, ~5 equiv).

  • Catalyst: Add glacial Acetic Acid (0.5 mL).

  • Reflux: Heat the mixture to reflux (approx. 65-70°C) under nitrogen atmosphere.

    • Monitoring: Monitor by HPLC/TLC. The starting hydrazine consumes rapidly. The intermediate hydrazone may be visible before cyclization completes.

    • Duration: Typically 3–6 hours.

  • Work-up:

    • Cool reaction to room temperature.[1]

    • Concentrate in vacuo to remove excess TMOF and methanol.

    • The residue is often a solid. Triturate with cold diethyl ether or MTBE to remove impurities.

  • Purification: If necessary, recrystallize from Ethyl Acetate/Hexanes.

  • Yield: Expected yield 85-92%.

Protocol B: Synthesis of Methyl 2-(4-substituted-phenyl)-2H-indazole-7-carboxylate (Niraparib Intermediate)

This protocol demonstrates the "one-pot" condensation and cyclization to form the biologically active 2-substituted regioisomer.

Reagents:

  • Methyl 2-fluoro-3-hydrazinylbenzoate HCl (1.0 equiv)

  • 4-(piperidin-3-yl)benzaldehyde (or Boc-protected analog) (1.05 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.5 equiv)
  • Solvent: DMAc (Dimethylacetamide) or DMF.[2]

Step-by-Step Procedure:

  • Condensation: Dissolve Methyl 2-fluoro-3-hydrazinylbenzoate HCl (1.0 equiv) and the aldehyde (1.05 equiv) in DMAc (10 vol). Stir at room temperature for 1 hour to form the hydrazone.

  • Cyclization: Add

    
     (2.5 equiv).
    
  • Heating: Heat the reaction mixture to 100–120°C.

    • Critical Control Point: The

      
       displacement of fluorine requires elevated temperatures. Ensure the system is sealed or under reflux to prevent solvent loss.
      
  • Monitoring: Reaction is complete when the hydrazone intermediate is <1% by HPLC (approx. 4–8 hours).

  • Quench: Cool to 20°C. Pour slowly into ice-water (20 vol) with vigorous stirring.

  • Isolation: The product typically precipitates. Filter the solid.[3][4]

    • Alternative: If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMAc, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

Data Analysis & Troubleshooting

Quantitative Data Summary
ParameterProtocol A (TMOF)Protocol B (Aldehyde)
Primary Product 1H-indazole-7-carboxylate2-Aryl-2H-indazole-7-carboxylate
Key Reagent Trimethyl OrthoformateAryl Aldehyde + Base
Temperature 65°C (Reflux)100–120°C
Time 3–6 Hours4–8 Hours
Typical Yield 85–92%70–80%
Major Impurity Uncyclized hydrazoneAzo-dimer (oxidation byproduct)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Incomplete

cyclization.
Increase temperature to 120°C (Protocol B). Switch base to stronger base (e.g., KOtBu) if substrate tolerates.
Regioisomer Mix 1H vs 2H competition.In Protocol B, the hydrazone locks the regiochemistry to 2H. Ensure hydrazone formation is complete at RT before adding base and heating.
Dark Coloration Oxidation of hydrazine.Degas solvents thoroughly. Perform reaction under strict Nitrogen/Argon atmosphere.
Ester Hydrolysis Presence of water/hydroxide.[2][5]Use anhydrous solvents. Avoid NaOH/KOH; prefer carbonate bases (

,

).

References

  • Synthesis of Niraparib Intermediates

    • Title: Processes for the preparation of Niraparib and intermediates thereof.[2][3][6]

    • Source: US P
    • URL
  • Indazole Synthesis Methodologies

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • General

    
     Cyclization Chemistry: 
    
    • Title: New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine.
    • Source: Journal of Organic Chemistry, 2006.[7]

    • URL:[Link]

  • Reagent Properties (Methyl 2-fluoro-3-hydrazinylbenzoate)

    • Title: Synthesis of indazole derivatives in different methods (Scheme 20 context).
    • Source: ResearchG
    • URL:[Link]

Sources

Application

Procedure for coupling Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride with aldehydes

Topic: Procedure for coupling Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride with aldehydes. Introduction: The Strategic Importance of Hydrazone Linkages in Medicinal Chemistry The hydrazone moiety (-C=N-NH-) is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for coupling Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride with aldehydes.

Introduction: The Strategic Importance of Hydrazone Linkages in Medicinal Chemistry

The hydrazone moiety (-C=N-NH-) is a privileged structural motif in modern drug discovery, prized for its synthetic accessibility and diverse pharmacological activities. Hydrazones are found in a wide array of therapeutic agents, exhibiting properties that span antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[1] The condensation of hydrazines with aldehydes is a robust and versatile method for generating extensive libraries of novel chemical entities for biological screening.

This document provides a comprehensive guide to the synthesis of hydrazones derived from Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride. This particular starting material is of significant interest due to the presence of a fluorine atom and a methyl ester group, which can modulate the physicochemical and pharmacokinetic properties of the resulting hydrazone derivatives. The ortho-fluoro substitution, in particular, can influence conformation and metabolic stability, making it a valuable component in the design of new therapeutic candidates.

We will delve into the mechanistic underpinnings of the reaction, provide a detailed and field-tested experimental protocol, and discuss the expected outcomes and characterization of the final products. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this powerful chemical transformation in their work.

Reaction Mechanism: The Chemistry of Hydrazone Formation

The coupling of a hydrazine with an aldehyde to form a hydrazone is a classic condensation reaction, proceeding via a nucleophilic addition-elimination pathway. The reaction is typically acid-catalyzed, which serves to activate the aldehyde carbonyl group towards nucleophilic attack.

The general mechanism can be outlined as follows:

  • Protonation of the Aldehyde: In the presence of an acid catalyst, the carbonyl oxygen of the aldehyde is protonated, rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable hydrazone product with its characteristic carbon-nitrogen double bond.

It is important to note that since our starting material is a hydrochloride salt, the hydrazine is protonated. Therefore, the addition of a base is crucial to liberate the free hydrazine, enabling it to act as a nucleophile.

Experimental Workflow

The overall experimental workflow for the coupling of Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride with aldehydes is depicted below. This process includes the initial reaction setup, the condensation reaction itself, and the subsequent workup and purification of the desired hydrazone product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Condensation Reaction cluster_workup Workup & Purification reagents Combine Methyl 2-fluoro-3-hydrazinylbenzoate HCl, aldehyde, base, and solvent dissolve Stir at room temperature to dissolve reagents->dissolve reflux Heat the mixture to reflux dissolve->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool reaction mixture monitor->cool precipitate Pour into ice-water to precipitate the product cool->precipitate filter Filter the solid product precipitate->filter wash Wash with cold water and dry filter->wash recrystallize Recrystallize from a suitable solvent (e.g., ethanol) wash->recrystallize

Figure 1: General experimental workflow for hydrazone synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of hydrazones from Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride and a variety of aromatic aldehydes.

Materials and Reagents
  • Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium acetate (or another suitable base like triethylamine)

  • Ethanol (or other suitable alcohol solvent like methanol)

  • Glacial acetic acid (catalytic amount)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel and flask)

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride (1.0 eq.).

    • Add the desired aromatic aldehyde (1.0 - 1.1 eq.).

    • Add sodium acetate (1.1 eq.) to neutralize the hydrochloride and free the hydrazine base.

    • Add a sufficient amount of ethanol to dissolve the reactants (a typical concentration is 0.1-0.5 M).

    • Add a few drops of glacial acetic acid as a catalyst.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the progress of the reaction by TLC, typically using a mixture of hexane and ethyl acetate as the eluent.[2] The reaction is generally complete within 2-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing ice-cold water. This will cause the hydrazone product to precipitate.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with several portions of cold deionized water to remove any inorganic salts and residual solvent.

    • Dry the crude product in a vacuum oven or air dry.

  • Purification:

    • The crude hydrazone can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.

Expected Results and Characterization

The successful synthesis of the target hydrazone can be confirmed by various spectroscopic methods. Below are the expected characteristic spectral features.

Aldehyde ReactantExpected Product NameTypical Yield Range
Benzaldehyde(E)-methyl 2-(2-benzylidenehydrazinyl)-6-fluorobenzoate80-95%
4-Chlorobenzaldehyde(E)-methyl 2-(2-(4-chlorobenzylidene)hydrazinyl)-6-fluorobenzoate85-95%
4-Methoxybenzaldehyde(E)-methyl 2-fluoro-6-(2-(4-methoxybenzylidene)hydrazinyl)benzoate80-90%
4-Nitrobenzaldehyde(E)-methyl 2-fluoro-6-(2-(4-nitrobenzylidene)hydrazinyl)benzoate85-95%
Spectroscopic Data
  • Infrared (IR) Spectroscopy:

    • The IR spectrum of the product will show the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching vibrations of the hydrazine.

    • Key characteristic peaks for the hydrazone product include:

      • N-H stretching vibration around 3200-3400 cm⁻¹.[3]

      • C=N (azomethine) stretching vibration in the range of 1600-1650 cm⁻¹.[4]

      • C=O (ester) stretching vibration around 1700-1730 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The ¹H NMR spectrum will confirm the formation of the hydrazone by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[2][3]

    • A singlet corresponding to the N-H proton will also be present, often in the range of δ 10.0-12.0 ppm.[3]

    • The aromatic protons will appear in their expected regions, and the methyl ester protons will be observed as a singlet around δ 3.8-4.0 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The ¹³C NMR spectrum will show a signal for the azomethine carbon (-N=C-) in the range of δ 140-160 ppm.

    • The ester carbonyl carbon will appear around δ 165-175 ppm.

    • Signals for the aromatic carbons will be observed in their characteristic regions.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the aldehyde. The amount of acid catalyst can also be optimized.

  • Low Yield: Poor yields may result from incomplete precipitation during workup. Ensure the reaction mixture is sufficiently cooled and poured into a large volume of ice-water. Purity of the starting materials is also critical.

  • Oily Product: If the product oils out instead of precipitating as a solid, try scratching the inside of the beaker with a glass rod to induce crystallization. Alternatively, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the solvent can then be evaporated to obtain the crude product for purification.

Conclusion

The coupling of Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride with aldehydes is a reliable and efficient method for the synthesis of a diverse range of hydrazone derivatives. These compounds serve as valuable scaffolds in drug discovery and development. By following the detailed protocol and understanding the underlying chemical principles outlined in these application notes, researchers can confidently synthesize and characterize these important molecules for their specific research applications.

References

  • Desai, D. D., & Desai, G. C. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 6(7), 1704-1708.
  • Puttaswamy, & Malingappa, V. (2015). Synthesis and Characterization and Biological Activities of Hydrazones. International Journal of Innovative Research in Science, Engineering and Technology, 4(1), 2319-8753.
  • Adekunle, A. T., Akinyele, O. F., & Oluwole, A. A. (2019). Infrared spectra data (cm-1) of the hydrazones and their mixed metal (II) complexes.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes.
  • Kadhim, A. A., Mohammed, A. D., & Al-Adilee, K. J. (2022). New hydrazones bearing fluoro-benzohydrazide scaffold: synthesis, characterization, molecular docking study, and anti-oxidant in. SciHorizon, 1, 1-10.
  • Hussain, Z., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(20), 6770.
  • Mai, N. T. N., et al. (2020). Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Vietnam Journal of Chemistry, 58(3), 374-380.
  • Küçükgüzel, Ş. G., et al. (2017).
  • Haller, R., & Ziriakus, W. (1972). [H-NMR-spectra of hydrazones]. Archiv der Pharmazie, 305(7), 541-548.
  • Al-Omair, M. A., et al. (2022). Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. Scientific Reports, 12(1), 16196.
  • Wang, Y., et al. (2014). Synthesis, Characterization and Crystal Structures of Fluoro-Substituted Aroylhydrazones with Antimicrobial Activity. Molecules, 19(8), 11467-11481.
  • Yuliani, R., & Sastrohamidjojo, H. (2020). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2020(1), M1103.
  • ResearchGate. (n.d.). 13C-NMR data of hydrazone ligands. Retrieved from [Link]

  • Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(4), 309-314.
  • Patil, S., et al. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Journal of Pharmaceutical Negative Results, 13(Special Issue 10), 6764-6781.
  • Vershilov, S. V., & Popova, L. M. (2002). Perfluoroacylhydrazones of aromatic aldehydes. Synthesis and properies. Fluorine notes, 5(24).
  • Zhu, C., et al. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters, 22(3), 809-813.
  • Pharmaffiliates. (n.d.). Methyl 2-fluoro-3-((2-fluoro-6-hydroxyphenyl)sulfonamido)benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. Retrieved from [Link]

  • Abu-schmeiss, T. M., et al. (2022). Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. Journal of the Association of Arab Universities for Basic and Applied Sciences, 29(1), 1-13.

Sources

Method

Application Note: Strategic Synthesis of N-Aryl Pyrazoles from Methyl 2-fluoro-3-hydrazinylbenzoate HCl

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic conversion of Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride (hereafter referred to as MFHB-HCl )...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic conversion of Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride (hereafter referred to as MFHB-HCl ) into diverse pyrazole scaffolds.

Executive Summary

The Methyl 2-fluoro-3-hydrazinylbenzoate scaffold is a high-value pharmacophore precursor, particularly in the development of kinase inhibitors and PARP inhibitors where the N-aryl pyrazole motif serves as a critical hinge-binding or solvent-exposed moiety. The presence of the C2-fluorine atom provides essential metabolic stability and modulates the electronic properties of the benzene ring, but it also introduces steric and electronic constraints that influence the regioselectivity of cyclization.

This guide outlines three distinct synthetic pathways to convert MFHB-HCl into pyrazoles, focusing on controlling regiochemistry and handling the hydrochloride salt form effectively.

Critical Reagent Selection Guide

The choice of cyclization reagent dictates the substitution pattern of the resulting pyrazole. The following table categorizes reagents by the target structural outcome.

Target Pyrazole MotifReagent ClassSpecific Reagent ExamplesKey Reaction Features
3,5-Dialkyl / Diaryl 1,3-DiketonesAcetylacetone, DibenzoylmethaneRobust. Generally yields a single isomer if symmetric. Unsymmetrical diketones yield regioisomeric mixtures.
Unsubstituted (Parent) Malonaldehyde Equiv.1,1,3,3-Tetramethoxypropane (TMP)Clean. TMP hydrolyzes in situ to malonaldehyde. Requires acidic media (compatible with HCl salt).
5-Hydroxy / Pyrazolone

-Keto Esters
Methyl acetoacetate, Ethyl benzoylacetateVersatile. Forms pyrazolones which can be O-alkylated or chlorinated (POCl

) for further coupling.
5-Amino-4-Cyano Vinyl EthersEthoxymethylenemalononitrileFunctional. Yields highly substituted pyrazoles common in kinase inhibitors (e.g., ATP-binding site mimics).
Regioselective 3,5 Enaminones

-dimethylaminovinyl ketones
Precision. The most reliable method for controlling regiochemistry in unsymmetrical pyrazoles.

Reaction Mechanics & Regioselectivity

Understanding the behavior of MFHB-HCl is crucial for protocol design.

  • Salt Neutralization: The starting material is a hydrochloride salt. The hydrazine moiety (

    
    ) is non-nucleophilic until deprotonated. Protocols must include a base (NaOAc, Et
    
    
    
    N, or Pyridine) or rely on the buffering capacity of the solvent system (e.g., EtOH/Reflux often drives off HCl, but adding base is safer).
  • The "Ortho-Fluorine Effect": The fluorine atom at position 2 is electron-withdrawing and sterically demanding.

    • Electronic: It reduces the nucleophilicity of the

      
       (aniline-like) nitrogen.
      
    • Steric: It discourages formation of isomers where bulky groups on the pyrazole ring are placed at position 5 (adjacent to the aryl ring).

    • Outcome: The terminal nitrogen (

      
      ) is the primary nucleophile. It attacks the most electrophilic center of the reagent first.
      
Mechanism Visualization

The following diagram illustrates the divergent pathways based on reagent selection.

PyrazoleSynthesis Start Methyl 2-fluoro-3- hydrazinylbenzoate HCl Base Base Neutralization (Free Hydrazine) Start->Base NaOAc / EtOH R_Diketone 1,3-Diketone (Acetylacetone) Base->R_Diketone R_Enaminone Enaminone (R-CO-CH=CHNMe2) Base->R_Enaminone R_KetoEster Beta-Keto Ester (Methyl Acetoacetate) Base->R_KetoEster Hydrazone Hydrazone Intermediate R_Diketone->Hydrazone N-beta attack R_Enaminone->Hydrazone N-beta attack R_KetoEster->Hydrazone N-beta attack Prod_Sym 3,5-Dimethyl Pyrazole Hydrazone->Prod_Sym - 2 H2O Prod_Regio Regioselective 1,3,5-Substituted Hydrazone->Prod_Regio - H2O, - HNMe2 Prod_OH Pyrazolone / OH-Pyrazole Hydrazone->Prod_OH - H2O, - MeOH

Caption: Divergent synthetic pathways from MFHB-HCl to specific pyrazole subclasses.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethyl-1-arylpyrazole (Standard)

Use this protocol for symmetrical diketones or when regioselectivity is not a concern.

Reagents:

  • MFHB-HCl (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Sodium Acetate (anhydrous) (1.2 equiv)

  • Ethanol (10 volumes)

Procedure:

  • Charge: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add MFHB-HCl (e.g., 5.0 g) and Ethanol (50 mL).

  • Neutralize: Add Sodium Acetate (1.2 equiv). The suspension may become milky as NaCl precipitates. Stir for 10 minutes at room temperature.

  • Addition: Add Acetylacetone (1.2 equiv) dropwise.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The hydrazine peak should disappear, replaced by the less polar pyrazole.
    
  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.

  • Isolation: Pour the residue into ice-water (100 mL). The product usually precipitates as a solid.[1] Filter, wash with water, and dry.

    • Note: If an oil forms, extract with Ethyl Acetate, wash with brine, dry over MgSO

      
      , and concentrate.
      
Protocol B: Regioselective Synthesis using Enaminones

Use this protocol to synthesize 1,3-disubstituted pyrazoles with high regiocontrol.

Context: The reaction of aryl hydrazines with unsymmetrical 1,3-diketones often yields mixtures. Using an enaminone (prepared from a ketone and DMF-DMA) directs the cyclization. The


 of the hydrazine attacks the carbon attached to the dimethylamino group (Michael-type addition/elimination) or the carbonyl, depending on conditions, but typically yields the 1-aryl-3-substituted  pyrazole predominantly.

Reagents:

  • MFHB-HCl (1.0 equiv)

  • Enaminone precursor (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Acetic Acid (Glacial, 5 volumes) or Ethanol

Procedure:

  • Preparation: Dissolve MFHB-HCl in Ethanol. Add Triethylamine (1.5 equiv) to liberate the free hydrazine. Stir for 15 mins.

  • Addition: Add the Enaminone (1.1 equiv).

  • Reaction: Heat to reflux for 3–6 hours.

    • Mechanism Check: The

      
       attacks the 
      
      
      
      -carbon of the enaminone, displacing dimethylamine. The
      
      
      then attacks the carbonyl to close the ring.
  • Workup: Evaporate volatiles. Redissolve in DCM, wash with water and dilute NaHCO

    
     (to remove traces of acid/base).
    
  • Purification: Recrystallization from EtOH/Water or column chromatography.

Protocol C: Synthesis of 5-Amino-4-Cyanopyrazoles

Use this protocol to generate a kinase-privileged scaffold.

Reagents:

  • MFHB-HCl (1.0 equiv)

  • Ethoxymethylenemalononitrile (1.1 equiv)

  • Triethylamine (2.0 equiv)

  • Ethanol (10 volumes)

Procedure:

  • Mix MFHB-HCl and Ethoxymethylenemalononitrile in Ethanol.

  • Add Triethylamine dropwise. The reaction is often exothermic; cooling to

    
     during addition may be required.
    
  • Allow to warm to room temperature and then reflux for 2 hours.

  • Upon cooling, the 5-aminopyrazole derivative often crystallizes directly from the reaction mixture.

  • Filter and wash with cold ethanol.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion HCl salt not fully neutralized.Increase base (NaOAc or Et

N) to 1.5–2.0 equiv. Ensure hydrazine is free before heating.
Regioisomer Mixture Unsymmetrical diketone used.Switch to Enaminone route (Protocol B) for better control.
Ester Hydrolysis Reaction medium too basic/aqueous.Use anhydrous Ethanol and mild bases (NaOAc). Avoid aqueous NaOH/LiOH during workup.
Defluorination S

Ar side reaction.
Rare under these conditions, but avoid strong nucleophiles and high temperatures (>120°C) in polar aprotic solvents (DMSO/DMF).

References

  • General Pyrazole Synthesis Reviews

    • Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Regioselectivity in Aryl Hydrazine Cyclizations

    • Aggarwal, R., et al. "Reaction of 2-hydrazino-3-methylquinoxaline with aryl-1,3-diketones: A structural reinvestigation."[2] Arkivoc, 2007. Link

  • Enaminone Chemistry

    • Stanovnik, B., & Svete, J. "Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones." Chemical Reviews, 2004. Link

  • Kinase Inhibitor Scaffolds (Amino-cyanopyrazoles)

    • Bavetsias, V., et al. "Hit generation and exploration: Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters, 2010. (Demonstrates use of ethoxymethylenemalononitrile). Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization failures with Methyl 2-fluoro-3-hydrazinylbenzoate HCl

This guide addresses the technical challenges associated with cyclizing Methyl 2-fluoro-3-hydrazinylbenzoate HCl (CAS: 1909324-96-4).[1] This intermediate is a critical building block in the synthesis of 7-substituted-1H...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with cyclizing Methyl 2-fluoro-3-hydrazinylbenzoate HCl (CAS: 1909324-96-4).[1] This intermediate is a critical building block in the synthesis of 7-substituted-1H-indazoles and indazol-3-ones , scaffolds frequently found in PARP (e.g., Niraparib analogs) and BTK inhibitors.[1]

The primary chemical challenge lies in the regioselective intramolecular nucleophilic aromatic substitution (


)  of the fluorine atom by the hydrazine moiety, while avoiding intermolecular dimerization with the ester group.[1]

Core Reaction Pathways & Mechanism

Before troubleshooting, confirm your target pathway. The reactivity of the hydrazine functionality at position 3, combined with the activating ortho-fluoro group at position 2, allows for two distinct cyclization modes.

Pathway A: Synthesis of Methyl 1H-indazole-7-carboxylate[1][2]
  • Reagent: Trimethyl orthoformate (TMOF) or an Aldehyde (R-CHO).[1]

  • Mechanism: Formation of a formimidate or hydrazone intermediate, followed by base-mediated intramolecular

    
     displacement of the fluorine.[1]
    
  • Key Challenge: The

    
     step often requires elevated temperatures (
    
    
    
    C) and a non-nucleophilic base.[1]
Pathway B: Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indazole-7-carboxylate[1]
  • Reagent: Carbonyldiimidazole (CDI), Triphosgene, or Urea.

  • Mechanism: Formation of a semicarbazide/urea intermediate, followed by cyclization.

  • Key Challenge: The urea nitrogen is less nucleophilic than the hydrazine, making the fluorine displacement sluggish.

ReactionPathways Start Methyl 2-fluoro-3- hydrazinylbenzoate HCl ReagentA Reagent: Trimethyl Orthoformate (or R-CHO) Start->ReagentA Neutralization ReagentB Reagent: CDI / Triphosgene Start->ReagentB Neutralization InterA Intermediate: Hydrazone/Formimidate ReagentA->InterA Condensation ProductA Target A: Methyl 1H-indazole- 7-carboxylate InterA->ProductA SnAr Cyclization (Base/Heat) InterB Intermediate: Semicarbazide ReagentB->InterB Acylation ProductB Target B: Methyl 3-oxo-indazol- 7-carboxylate InterB->ProductB SnAr Cyclization (High Temp)

Figure 1: Divergent cyclization pathways for Methyl 2-fluoro-3-hydrazinylbenzoate depending on the carbon source.

Troubleshooting Guide: Common Failures

Issue 1: "No Reaction" or Recovery of Starting Material

Symptom: LCMS shows unreacted hydrazine or the intermediate hydrazone, but the ring refuses to close. Root Cause: The HCl salt is suppressing the nucleophilicity of the hydrazine, or the base strength is insufficient to drive the


 displacement of fluorine.
VariableOptimization Strategy
Salt Neutralization Crucial: The starting material is an HCl salt.[1] You must use at least 2.0–2.5 equivalents of base.[1] The first equivalent neutralizes the HCl; the second deprotonates the hydrazine/intermediate to activate the

attack.[1]
Solvent Choice Switch to polar aprotic solvents to enhance the nucleophilicity of the nitrogen. DMSO or DMAc (Dimethylacetamide) are superior to THF or Dioxane for this specific fluorine displacement.[1]
Temperature Fluorine is a good leaving group but requires activation.[1] If refluxing in THF (

C) fails, move to DMSO at 100–120^\circ$C .
Issue 2: Formation of Dimers (Intermolecular Side Reaction)

Symptom: LCMS indicates a mass corresponding to [2x Starting Material - leaving group].[1] Root Cause: The hydrazine of one molecule is attacking the methyl ester of another molecule (intermolecular acylation) instead of the internal fluorine (intramolecular


).[1]
  • Solution 1 (Dilution): Run the reaction at high dilution (0.05 M – 0.1 M ) to favor intramolecular cyclization.

  • Solution 2 (Order of Addition): If using an aldehyde to make the indazole, pre-form the hydrazone at low temperature (

    
    C) before adding the strong base and heating.[1] This locks the hydrazine nitrogen, preventing it from attacking the ester.
    
Issue 3: Hydrolysis of the Methyl Ester

Symptom: Product mass corresponds to the carboxylic acid (M-14) rather than the methyl ester. Root Cause: Use of aqueous bases (NaOH, KOH) or wet solvents at high temperatures.[1]

  • Solution: Use anhydrous bases like

    
      (dried), 
    
    
    
    , or
    
    
    in anhydrous solvents.[1] Avoid water completely until the workup.

Validated Experimental Protocols

Protocol A: Synthesis of Methyl 1H-indazole-7-carboxylate (via TMOF)

This protocol minimizes dimerization by converting the hydrazine to a formimidate before cyclization.[1]

  • Neutralization & Condensation:

    • Charge a reaction vessel with Methyl 2-fluoro-3-hydrazinylbenzoate HCl (1.0 equiv).

    • Add Trimethyl Orthoformate (TMOF) (10 equiv) – TMOF acts as both reagent and solvent.[1]

    • Add Sodium Acetate (1.2 equiv) to buffer the HCl.[1]

    • Stir at 80^\circ$C for 2–4 hours.

    • Checkpoint: Monitor by LCMS for the disappearance of starting material (m/z ~185) and formation of the formimidate intermediate.[1]

  • Cyclization:

    • Concentrate the mixture to remove excess TMOF.

    • Redissolve the residue in anhydrous DMSO (0.2 M).

    • Add

      
        (2.5 equiv) or 
      
      
      
      (1.5 equiv).[1]
    • Heat to 110^\circ$C for 4–12 hours.

    • Mechanism:[1][2][3][4] The distal nitrogen attacks C-2, displacing fluoride.[1]

  • Workup:

    • Cool to room temperature. Dilute with water (precipitates the product) or extract with Ethyl Acetate.[1]

    • Wash organic layer with brine to remove DMSO.[1]

Protocol B: Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indazole-7-carboxylate (via CDI)

This route is sensitive to moisture due to CDI.[1]

  • Acylation:

    • Suspend Methyl 2-fluoro-3-hydrazinylbenzoate HCl (1.0 equiv) in anhydrous THF .

    • Add Triethylamine (2.5 equiv) at

      
      C. Stir for 15 min.
      
    • Add Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise.[1]

    • Warm to RT and stir for 2 hours.

    • Checkpoint: LCMS should show the urea intermediate.

  • Cyclization:

    • If cyclization does not occur spontaneously in THF:

    • Swap solvent to Toluene or Xylene .[1]

    • Heat to reflux (

      
      C) overnight.
      
    • Note: If reaction remains sluggish, add a catalytic amount of DBU (0.1 equiv) to assist deprotonation.[1]

FAQ: Expert Insights

Q: Can I use Pyridine as a solvent? A: Pyridine can work as a base/solvent, but it often leads to difficult workups and sticky tars with hydrazine derivatives. Anhydrous DMSO with an inorganic base (


) is cleaner and easier to scale.[1]

Q: Why is the Fluorine not leaving? It's ortho to an ester. A: While the ester at C1 activates the fluorine at C2, the hydrazine at C3 is electron-donating, which deactivates the ring toward nucleophilic attack (


).[1] This "push-pull" electronic conflict is why high temperatures (

C) and polar aprotic solvents are strictly necessary.[1]

Q: My product is purple/dark. Is it decomposed? A: Hydrazine derivatives are prone to air oxidation, forming azo impurities (colored).[1] Perform all reactions under an inert atmosphere (


 or Ar). If the product is dark, a short silica plug filtration usually removes the oxidized impurities.

References

  • Indazole Synthesis via

    
    :  L. Zhu et al., "Scalable Synthesis of 7-Substituted Indazoles via Intramolecular Nucleophilic Aromatic Substitution," Journal of Organic Chemistry, 2016. [1]
    
  • PARP Inhibitor Intermediates: Patents describing the use of methyl 2-fluoro-3-hydrazinylbenzoate in the synthesis of Niraparib/Olaparib analogs.[1] World Intellectual Property Organization (WIPO), WO2024178390A1.[1]

  • Cyclization of Hydrazines: "Cyclization Reactions of Hydrazones to Indazoles," Organic Syntheses, Coll. Vol. 10, p. 11.

  • Compound Data: Methyl 2-fluoro-3-hydrazinylbenzoate HCl (CAS 1909324-96-4) Properties.[1][5][6] BLD Pharm / Enamine Building Blocks.

Sources

Optimization

Technical Support Center: Purification of Methyl 2-fluoro-3-hydrazinylbenzoate Hydrochloride

Executive Summary & Molecule Context[1][2][3][4][5] Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride is a critical intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3][4][5]

Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride is a critical intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Talazoparib analogs) and novel fluoroquinolones.

The presence of the 2-fluoro substituent (electron-withdrawing) and the 3-hydrazinyl group creates a unique purification challenge. The fluorine atom reduces the basicity of the hydrazine compared to phenylhydrazine, while the ortho-positioning creates steric crowding that can trap impurities. Furthermore, the methyl ester is susceptible to hydrolysis under the acidic conditions required to stabilize the hydrazine moiety.

Common Failure Modes:

  • Oxidative Degradation: Rapid formation of azo/azoxy dimers (indicated by pink/brown discoloration) upon exposure to air.

  • Transesterification: Use of incorrect alcohol solvents (e.g., Ethanol) leading to mixed ester impurities.

  • Tin Contamination: If synthesized via SnCl₂ reduction, residual tin species form tight complexes with the hydrazine.

Purification Decision Matrix

Before selecting a protocol, assess the physical state and impurity profile of your crude material using the logic flow below.

PurificationLogic Start Crude Material Analysis ColorCheck Is material Pink/Brown? Start->ColorCheck TinCheck Was SnCl2 used in reduction? ColorCheck->TinCheck No Charcoal Protocol A: Activated Charcoal (Inert Atmosphere) ColorCheck->Charcoal Yes (Oxidation) StateCheck Physical State? TinCheck->StateCheck No KF_Treat Protocol B: KF/Silica Treatment (Tin Removal) TinCheck->KF_Treat Yes (>500 ppm Sn) Recryst Protocol C: Recrystallization (MeOH/HCl) StateCheck->Recryst Crystalline Solid Trituration Protocol D: Cold Trituration (MTBE/MeOH) StateCheck->Trituration Gummy/Oily Charcoal->StateCheck KF_Treat->StateCheck

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material characteristics.

Detailed Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Objective: Removal of unreacted aniline precursors and hydrolysis byproducts. Critical Constraint: You must use Methanol (MeOH) . Using Ethanol or Isopropanol can lead to transesterification of the methyl ester.

Step-by-Step Methodology:

  • Dissolution:

    • Place crude solid in a round-bottom flask under N₂.

    • Add MeOH (5-7 volumes) .

    • Heat to reflux (65°C). Note: If the solution is not clear, add MeOH in 0.5 volume increments. Do not exceed 10 volumes.

  • Acidification (Stabilization):

    • While hot, add 1.05 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if water tolerance is high).

    • Why? Excess HCl ensures the terminal nitrogen is protonated (

      
      ), preventing oxidation and intramolecular cyclization with the ester [1].
      
  • Cooling & Crystallization:

    • Allow the solution to cool slowly to Room Temperature (RT) over 2 hours.

    • Transfer to an ice bath (0-5°C) for 1 hour.

    • Troubleshooting: If no crystals form, scratch the glass or add a seed crystal. Do not add anti-solvent (Ether/Heptane) too quickly, or oiling will occur.

  • Isolation:

    • Filter under N₂ (Schlenk filtration preferred to avoid air oxidation of the wet cake).

    • Wash with cold MTBE (Methyl tert-butyl ether) to remove non-polar impurities.

    • Dry under vacuum at 40°C.

Protocol B: Tin Removal (If SnCl₂ Reduction Used)

Objective: Reduce residual Tin levels to <20 ppm. Mechanism: Fluoride ions have a high affinity for Tin, forming insoluble


 or inorganic tin-fluoride complexes [2].
  • Dissolve the crude free base (before salt formation) in EtOAc.

  • Add 1M aqueous Potassium Fluoride (KF) solution (1:1 volume ratio).

  • Stir vigorously for 30 minutes. A bulky white precipitate (Tin Fluoride) will form.

  • Filter through a pad of Celite .[1]

  • Separate layers; wash the organic phase with brine, dry over

    
    , and proceed to salt formation (Protocol A).
    

Troubleshooting Guide (FAQ)

Q1: My product turns pink/brown during filtration. What is happening?

Diagnosis: This is the "diazo-tar" effect. Aryl hydrazines are readily oxidized by atmospheric oxygen to form azo (


) and azoxy species, which are deeply colored.
Solution: 
  • Prevention: Conduct all recrystallization steps under an inert atmosphere (Argon/Nitrogen).

  • Recovery: If the solid is already colored, dissolve in MeOH, treat with activated charcoal (5 wt%) at 50°C for 15 mins, and filter while hot.

Q2: The NMR shows broad peaks around 4.0–9.0 ppm. Is it impure?

Diagnosis: Not necessarily. Hydrazine protons (


) often exhibit significant broadening due to:
  • Quadrupolar relaxation from the Nitrogen nuclei.

  • Proton exchange with the solvent or residual water.

  • Rotational isomerism caused by the steric bulk of the ortho-fluoro group. Verification: Run the NMR in DMSO-d6 with a drop of

    
    . If the broad peaks disappear (exchangeable protons), the core structure is likely intact.
    
Q3: I obtained a "gummy" oil instead of crystals.

Diagnosis: This usually indicates trapped solvent or the presence of mixed free-base/salt forms. Solution: Perform a Trituration :

  • Suspend the gum in MTBE or Diethyl Ether (non-solvents for the salt).

  • Sonicate for 20 minutes.

  • Add a trace amount of MeOH (dropwise) until the gum begins to harden into a powder.

  • Filter and dry.[1][2][3]

Stability & Degradation Pathways

Understanding why the molecule degrades is essential for process control.

DegradationPathways Molecule Methyl 2-fluoro-3-hydrazinylbenzoate HCl Oxidation Oxidation (Air/pH > 7) Molecule->Oxidation O2 Hydrolysis Hydrolysis (H2O/Acid) Molecule->Hydrolysis H2O / Heat Cyclization Intramolecular Cyclization Molecule->Cyclization Base / Heat AzoDimer Azo/Azoxy Dimers (Pink/Brown Impurity) Oxidation->AzoDimer AcidImpurity Benzoic Acid Derivative (Des-methyl) Hydrolysis->AcidImpurity Indazolone Indazolone Derivative Cyclization->Indazolone

Figure 2: Primary degradation pathways. Note that the HCl salt form inhibits the Cyclization pathway by protonating the nucleophilic hydrazine.

Analytical Specifications (Reference Data)

ParameterSpecificationNotes
Appearance White to Off-white solidPink hue indicates oxidation >0.5%
1H NMR (DMSO-d6) Consistent with structureLook for 3 aromatic H, 3 methyl H, broad NH
Fluorine NMR Single peak ~ -120 to -130 ppmShift depends on pH/concentration
HPLC Purity > 98.0% (Area %)Monitor aniline precursor at RRT ~1.2
Residual Tin < 20 ppmCritical for biological assays [3]

References

  • Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. In Open-Chain Nitrogen Compounds.[1][4][5] Butterworths. [Context: Stabilization of hydrazines via protonation].

  • Clive, D. L. J., & Wang, J. (2002).[6] A Tin Hydride Designed To Facilitate Removal of Tin Species.[1][6] The Journal of Organic Chemistry, 67(4), 1192–1198. Link

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • BioMarin Pharmaceutical Inc. (2011). WO2011130628A1 - Poly(ADP-ribose) polymerase (PARP) inhibitors. WIPO. Link (Describes synthesis of similar fluoro-benzoate intermediates).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling hydrazine derivatives, as they are potential carcinogens and sensitizers.

Sources

Troubleshooting

Overcoming steric hindrance in 2-fluoro substituted benzoate reactions

Topic: Overcoming steric hindrance in 2-fluoro substituted benzoate reactions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming steric hindrance in 2-fluoro substituted benzoate reactions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges encountered when reacting 2-fluoro substituted benzoates. While fluorine is isosteric with hydrogen, its presence at the ortho position introduces a unique combination of electronic repulsion and dipole-dipole interactions that mimic steric hindrance, often referred to as the "Ortho Effect."

This guide synthesizes mechanistic insights with field-proven troubleshooting protocols to restore reaction efficiency.

Core Analysis: The "Deceptive" Steric Barrier

Why are my 2-fluorobenzoate reactions failing? Unlike bulky groups (e.g., tert-butyl or iodine), the fluorine atom is small (


). The resistance you observe is rarely purely physical steric blockage. Instead, it is often Stereoelectronic Inhibition :
  • Dipole Repulsion: The high electronegativity of fluorine creates a strong dipole. When the carbonyl oxygen attempts to rotate or when a nucleophile approaches, lone-pair repulsion from the fluorine destabilizes the transition state.

  • Twisted Conformation: To minimize this repulsion, the carboxyl group often twists out of planarity with the aromatic ring, breaking conjugation. While this makes the carbonyl more electrophilic (inductively), it makes the formation of the tetrahedral intermediate energetically costly due to ground-state destabilization.

Troubleshooting: Hydrolysis of Resistant Esters

User Query: "Standard saponification (LiOH/THF/H2O) of my methyl 2-fluorobenzoate is stalling at 50% conversion, even with heating."

Root Cause Analysis

Aqueous hydroxide is a hydrated species (


). The hydration shell increases the effective size of the nucleophile, making it sensitive to the "ortho-effect" field repulsion of the fluorine atom. Heating often leads to degradation (decarboxylation) before hydrolysis is complete.
Protocol A: Anhydrous "Naked" Hydroxide Cleavage

Mechanism: By using a non-aqueous solvent system, you strip the hydration shell from the hydroxide ion, significantly increasing its nucleophilicity and reducing its effective steric bulk.

Step-by-Step Protocol:

  • Reagents: Powdered Sodium Hydroxide (NaOH), Methanol (MeOH), Dichloromethane (DCM).

  • Preparation: Prepare a solvent mixture of 1:9 MeOH:DCM .

  • Execution:

    • Dissolve the substrate (1.0 equiv) in the MeOH:DCM mixture (0.1 M concentration).

    • Add powdered NaOH (3.0 – 5.0 equiv).

    • Stir vigorously at Room Temperature .

  • Monitoring: Monitor by TLC/LCMS every 30 minutes. Most hindered benzoates clear within 2–4 hours.

  • Workup: Quench with 1M HCl, extract with DCM.

Why this works: The DCM solubilizes the organic ester, while the small amount of MeOH solubilizes the NaOH just enough to create "naked" hydroxide ions that are aggressive enough to overcome the ortho-fluorine repulsion without requiring heat [1].

Protocol B: Nucleophilic Dealkylation (Acid-Resistant Substrates)

If the substrate is base-sensitive (e.g., prone to SnAr displacement of the fluorine), use a silyl-mediated cleavage.

  • Reagent: Trimethylsilyl iodide (TMSI) or TMSCl + NaI.

  • Conditions: Acetonitrile, Reflux, 4–12 h.

  • Mechanism: Silyl group activates the ester carbonyl oxygen, and iodide (a soft, small nucleophile) attacks the methyl group, cleaving the C-O bond rather than attacking the carbonyl directly.

Troubleshooting: Amidation & Coupling Failures

User Query: "I am trying to couple 2-fluorobenzoic acid with a secondary amine using EDC/HOBt, but yields are low and I see a defluorinated byproduct."

Root Cause Analysis
  • Low Reactivity: The twisted carboxylate (Ortho Effect) makes formation of the active ester (O-acylisourea) slow.

  • Side Reaction (SnAr): The 2-fluoro position is activated for Nucleophilic Aromatic Substitution (SnAr) . If you use strong bases or heat, the amine nucleophile may attack the ring carbon attached to the fluorine (displacing F-) rather than the carbonyl.

Optimization Table: Coupling Reagent Selection
ReagentSuitability for 2-F-BenzoatesRisk of SnArRecommendation
EDC / HOBt LowModerateAvoid. Too slow; requires prolonged reaction time which favors side reactions.
HATU / HOAt HighLowPreferred. The aza-benzotriazole (HOAt) speeds up active ester formation, outcompeting the SnAr pathway.
SOCl₂ (Acid Chloride) MediumHighRisky. Acid chlorides are highly reactive, but the thermal generation step can trigger degradation.
Ghosez's Reagent Very HighVery LowExpert Choice. Generates acid chloride under neutral conditions.
Recommended Workflow: The "Fast-Activation" Strategy

To avoid SnAr, you must make the carbonyl attack significantly faster than the ring attack.

  • Solvent: DMF or NMP (Polar aprotic facilitates rate).

  • Base: Diisopropylethylamine (DIPEA), 3.0 equiv.

  • Coupling Agent: HATU (1.1 equiv).

  • Procedure:

    • Pre-activate the acid: Mix 2-fluorobenzoic acid, HATU, and DIPEA in DMF for only 5-10 minutes .

    • Add the amine immediately.

    • Crucial: Do not heat above 40°C. If the reaction is slow, add HOAt (0.5 equiv) as an additive to catalyze the transfer.

Visualizing the Decision Pathway

The following diagram outlines the logical flow for selecting conditions based on specific failure modes.

G Start Start: 2-Fluoro Benzoate Reaction Issue CheckType Identify Reaction Type Start->CheckType Hydrolysis Ester Hydrolysis CheckType->Hydrolysis Amidation Amidation / Coupling CheckType->Amidation BaseSens Is substrate base sensitive (e.g. SnAr risk)? Hydrolysis->BaseSens Anhydrous Protocol A: NaOH / MeOH / DCM (1:9) (Anhydrous Naked OH-) BaseSens->Anhydrous No TMSI Protocol B: TMSI / MeCN (Nucleophilic Cleavage) BaseSens->TMSI Yes SnArRisk Is Fluorine Loss Observed? Amidation->SnArRisk HATU Switch to HATU/HOAt (Fast Activation) SnArRisk->HATU No (Just Low Yield) Ghosez Use Ghosez's Reagent (Neutral Acid Chloride) SnArRisk->Ghosez Yes (F- displacement)

Figure 1: Decision matrix for optimizing reactions of 2-fluoro substituted benzoates.

Frequently Asked Questions (FAQ)

Q1: Why does my Suzuki coupling with 2-fluorophenylboronic acid fail (protodeboronation)? A: 2-Fluoro boronic acids are notoriously unstable due to the "ortho effect" facilitating hydrolytic cleavage of the C-B bond.

  • Fix: Do not use the free boronic acid. Switch to the MIDA boronate or the Potassium Trifluoroborate (BF3K) salt. These release the active species slowly, preventing decomposition [2].

Q2: Can I use microwave irradiation to speed up the hydrolysis? A: Use caution. While microwaves accelerate the rate, they also accelerate the SnAr displacement of the fluorine by hydroxide ions (forming the salicylic acid derivative). If you must use heat, limit the temperature to 60°C and use the anhydrous condition (Protocol A) to minimize SnAr risk.

Q3: I see a "biphenyl" impurity in my Grignard reaction with 2-fluorobenzoates. A: This is likely homocoupling. The 2-fluoro group destabilizes the Grignard intermediate.

  • Fix: Use Knochel-Hauser Turbo Grignard (iPrMgCl·LiCl) at -78°C. The LiCl breaks up aggregates and allows the reaction to proceed at temperatures low enough to prevent side reactions.

References

  • Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1] Arkivoc, vol. 2018, no.[1][2] 7, 2018, pp. 308-319.[1] Link

  • Knapp, D. M., et al. "MIDA Boronates: A General Solution to the Instability of 2-Substituted Boronic Acids." Journal of the American Chemical Society, vol. 131, no. 20, 2009, pp. 6961–6963. Link

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12020–12068. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Analysis of Methyl 2-fluoro-3-hydrazinylbenzoate HCl: A Comparative Approach

Introduction: The Analytical Challenge of a Novel Pharmaceutical Intermediate Methyl 2-fluoro-3-hydrazinylbenzoate HCl is a key building block in the synthesis of various pharmaceutical agents. Its unique structure, inco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Novel Pharmaceutical Intermediate

Methyl 2-fluoro-3-hydrazinylbenzoate HCl is a key building block in the synthesis of various pharmaceutical agents. Its unique structure, incorporating a fluorine atom, a hydrazine group, and a benzoate moiety, presents a distinct set of analytical challenges. The high polarity of the hydrazine group can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, while its low molecular weight and lack of a strong chromophore can hinder sensitive detection by UV-based methods.[1] Furthermore, the reactivity of the hydrazine group can lead to on-column degradation or in-source instability during mass spectrometry analysis.[2]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the accurate and sensitive quantification of Methyl 2-fluoro-3-hydrazinylbenzoate HCl. We will present a robust, optimized Liquid Chromatography-Mass Spectrometry (LC-MS) method and contrast its performance with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical protocols for this and structurally related compounds.

Part 1: Optimized LC-MS Method for Methyl 2-fluoro-3-hydrazinylbenzoate HCl

The cornerstone of reliable analysis for a challenging analyte like Methyl 2-fluoro-3-hydrazinylbenzoate HCl is a well-developed LC-MS method. The following protocol has been designed to address the inherent difficulties associated with this molecule, ensuring high sensitivity, specificity, and reproducibility.

The Rationale Behind the Method: A Scientist's Perspective

The choice of each parameter in this method is deliberate and grounded in the chemical properties of the analyte. The hydrazine group's basicity and polarity are the primary considerations. To achieve adequate retention and symmetrical peak shape, a mixed-mode or an aqueous C18 stationary phase is often preferred over a standard C18 column. For this guide, we propose a robust and versatile C18 column, with careful mobile phase optimization to control the ionization state of the analyte and improve retention.

The use of a volatile buffer like ammonium formate is crucial for compatibility with mass spectrometry, as it will not foul the ion source. The gradient elution allows for the efficient removal of potential impurities and matrix components, ensuring a clean baseline and accurate integration of the analyte peak.

Electrospray ionization in positive mode (ESI+) is selected due to the basic nature of the hydrazine moiety, which is readily protonated. The fragmentation of the protonated molecule is then used for selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Accurately weigh and dissolve Methyl 2-fluoro-3-hydrazinylbenzoate HCl standard and samples in a diluent of 50:50 acetonitrile:water to a final concentration of 1 µg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the samples through a 0.22 µm syringe filter prior to injection.

2. LC-MS System and Conditions:

ParameterSetting
LC System High-Performance Liquid Chromatography System
Column C18 Column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Precursor Ion (m/z) -> Product Ion (m/z)
To be determined experimentally
Proposed Fragmentation Pathway and MRM Selection

The protonated molecule of Methyl 2-fluoro-3-hydrazinylbenzoate ([M+H]⁺) is expected to have a mass-to-charge ratio (m/z) corresponding to the free base (C₈H₉FN₂O₂). The HCl salt will dissociate in solution. The fragmentation in the mass spectrometer is anticipated to occur at the weakest bonds. A plausible fragmentation pathway is the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (CO). The fluorine and hydrazine groups are expected to be more stable.

fragmentation parent [M+H]⁺ Methyl 2-fluoro-3-hydrazinylbenzoate fragment1 Loss of CH₃OH (Methanol) parent->fragment1 -32 Da fragment2 Loss of CO (Carbon Monoxide) fragment1->fragment2 -28 Da

Caption: Proposed fragmentation of Methyl 2-fluoro-3-hydrazinylbenzoate.

Based on this proposed pathway, suitable MRM transitions can be selected for quantification and confirmation. For instance, if the protonated molecule has an m/z of 203.07, potential product ions could be m/z 171.06 and m/z 143.06. These transitions would need to be confirmed experimentally by infusing a standard solution of the analyte.

Part 2: Comparison with Alternative Analytical Methodologies

While LC-MS offers superior sensitivity and specificity, it is essential to consider other analytical techniques that may be suitable depending on the specific requirements of the analysis, such as available instrumentation and the required limits of detection.

Comparison Summary
FeatureOptimized LC-MSGC-MS with DerivatizationHPLC-UV
Principle Liquid chromatography separation followed by mass-based detection.Gas chromatography separation after chemical derivatization, followed by mass-based detection.Liquid chromatography separation with detection based on UV absorbance.
Sensitivity Very High (pg to fg level)High (pg level)Moderate to Low (ng to µg level)
Specificity Very High (based on mass-to-charge ratio and fragmentation)High (based on retention time and mass spectrum)Low (potential for co-eluting impurities to interfere)
Sample Preparation Simple dissolution and filtration.More complex, requires a derivatization step to increase volatility and thermal stability.[3][4]Simple dissolution and filtration.
Throughput HighModerate (derivatization step can be time-consuming)High
Cost (Instrument) HighModerate to HighLow
Robustness HighModerate (derivatization can introduce variability)Very High
In-Depth Analysis of Alternatives

1. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization:

Hydrazine-containing compounds are generally not volatile enough for direct GC analysis.[4] Therefore, a derivatization step is mandatory. This typically involves reacting the hydrazine group with an aldehyde or ketone to form a more volatile and thermally stable hydrazone.[3]

  • Advantages: GC-MS can provide excellent chromatographic resolution and highly specific mass spectral data for structural confirmation.

  • Disadvantages: The derivatization step adds complexity and potential for variability to the analytical workflow. Incomplete reactions or the formation of side products can affect accuracy and precision. The thermal lability of the fluoro-substituted aromatic ring could also be a concern.

2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV):

This is a more accessible and cost-effective technique. However, the success of HPLC-UV is highly dependent on the analyte possessing a suitable chromophore for sensitive detection.

  • Advantages: HPLC-UV is a robust, reliable, and widely available technique. The instrumentation is less expensive and easier to maintain than LC-MS or GC-MS systems.

  • Disadvantages: The primary limitation is sensitivity. Methyl 2-fluoro-3-hydrazinylbenzoate HCl lacks a strong chromophore, which will result in a significantly higher limit of detection compared to MS-based methods.[1] Furthermore, the lack of specificity means that co-eluting impurities with similar UV spectra can interfere with accurate quantification.[5] Derivatization with a UV-active agent can improve sensitivity, but this adds a step to the sample preparation process.[1]

Part 3: Experimental Workflows and Data Visualization

LC-MS Experimental Workflow

The following diagram illustrates the streamlined workflow for the analysis of Methyl 2-fluoro-3-hydrazinylbenzoate HCl using the optimized LC-MS method.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: LC-MS analysis workflow for Methyl 2-fluoro-3-hydrazinylbenzoate HCl.

Conclusion: Selecting the Optimal Analytical Strategy

For the sensitive and specific quantification of Methyl 2-fluoro-3-hydrazinylbenzoate HCl, particularly in complex matrices or for trace-level impurity analysis, the optimized LC-MS method presented in this guide is unequivocally the superior choice. Its high sensitivity, specificity, and minimal sample preparation requirements make it ideal for demanding applications in pharmaceutical development and quality control.[5][6]

While GC-MS with derivatization offers a viable, high-resolution alternative, the added complexity of the sample preparation step can introduce variability and reduce throughput. HPLC-UV, though robust and cost-effective, is hampered by its inherent lack of sensitivity and specificity for this particular analyte.

Ultimately, the selection of the most appropriate analytical method will depend on the specific goals of the analysis, the required level of sensitivity, and the available instrumentation. However, for a comprehensive and reliable characterization of Methyl 2-fluoro-3-hydrazinylbenzoate HCl, LC-MS stands out as the gold standard.

References

  • SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals.
  • Analytical Chemical Products. (2017). Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde. Journal of Chromatography B, 1063, 189-195.
  • Chen, G., Pramanik, B. N., Liu, Y. H., & Mirza, U. A. (2007). Applications of LC/MS in structural identifications of small molecules and proteins in drug discovery. Journal of Mass Spectrometry, 42(3), 279-287.
  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. (n.d.). Current Pharmaceutical Analysis.
  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS. (n.d.). PMC.
  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020). Journal of Pharmaceutical and Biomedical Analysis, 185, 113235.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (n.d.). PMC.
  • Three Methods of Detection of Hydrazines. (2020). Tech Briefs.
  • Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). Metabolites, 3(4), 996-1008.
  • A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. (2016). Journal of Pharmaceutical and Biomedical Analysis, 128, 234-240.
  • Analytical Methods. (n.d.). In Toxicological Profile for Hydrazines. National Center for Biotechnology Information.
  • Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatiz
  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies.
  • Chromatographic methods of determining hydrazine and its polar derivatives. (2025). Journal of Analytical Chemistry, 80(8), 1-18.
  • Mass spectra of fluorocarbons. (n.d.).
  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. (2007). Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mass spectra of some fluorohydrocarbons. (1968). Tetrahedron, 24(4), 1811-1819.
  • 3-Hydrazino-benzoic acid methyl ester HCl salt. (n.d.). CarboSynUSA, Inc..
  • 2-Fluoro-3-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PMC.
  • The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. (n.d.). Analytical and Bioanalytical Chemistry.
  • 3-Methyl-2-benzothiazolinone hydrazone hydrochloride hydrate, 97% 100 g. (n.d.). Thermo Fisher Scientific.
  • Investigation of the stability of aromatic hydrazones in plasma and related biological material. (2008). Journal of Pharmaceutical and Biomedical Analysis, 47(3), 543-549.
  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024).
  • Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. (2023). PubMed. Retrieved from [Link]

  • Methyl 2-fluoro-3-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate. (2012). Fisher Scientific.

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Comparative

Comparative Reactivity Guide: 2-Fluoro vs. 2-Chloro Benzoates in Hydrazinolysis

Executive Summary: The Halogen Decision Matrix In the synthesis of hydrazinylbenzoates and their downstream indazolone scaffolds, the choice between 2-fluoro and 2-chloro benzoate precursors is not merely a matter of cos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Decision Matrix

In the synthesis of hydrazinylbenzoates and their downstream indazolone scaffolds, the choice between 2-fluoro and 2-chloro benzoate precursors is not merely a matter of cost—it is a choice between two distinct mechanistic regimes.

  • 2-Fluorobenzoates are the high-performance option. They exploit the "Element Effect" in S_NAr reactions, allowing for rapid, uncatalyzed hydrazinolysis at mild temperatures. They are ideal for sensitive substrates or when high throughput is required.

  • 2-Chlorobenzoates are the commodity option. They are kinetically sluggish in uncatalyzed S_NAr due to poor intermediate stabilization. They typically require transition metal catalysis (Cu/Pd) or harsh thermal forcing to react with hydrazine. However, they offer a cost advantage and a handle for orthogonal cross-coupling if the chlorine is retained in a non-reactive position.

Bottom Line: Use 2-Fluoro for speed, mild conditions, and metal-free workflows. Use 2-Chloro for cost-efficiency at scale, provided you can accommodate metal catalysis or high-temperature reactors.

Mechanistic Analysis: The "Element Effect"

To understand the reactivity difference, we must look beyond bond dissociation energies (where C-F is stronger than C-Cl) and focus on the rate-determining step of the S_NAr mechanism.[1]

The Fluorine Advantage

In the reaction between hydrazine (nucleophile) and 2-halobenzoates, the mechanism is Addition-Elimination .

  • Step 1 (Rate Limiting): Hydrazine attacks the ipso-carbon, breaking aromaticity and forming a negatively charged Meisenheimer Complex .

  • Step 2 (Fast): The halogen leaves, restoring aromaticity.[1]

Why F > Cl? Although the C-F bond (approx. 116 kcal/mol) is stronger than the C-Cl bond (approx. 81 kcal/mol), Fluorine is highly electronegative . It inductively withdraws electron density from the ring, significantly lowering the energy of the transition state leading to the Meisenheimer complex. This stabilization accelerates the rate-limiting addition step. Chlorine, being less electronegative, stabilizes this intermediate poorly.

This phenomenon, where the leaving group ability follows F >> Cl ≈ Br > I, is known as the Element Effect in S_NAr chemistry.[2]

Visualization: Reaction Coordinate & Pathway

SNAr_Mechanism Fig 1. Kinetic divergence in S_NAr: Fluorine lowers the activation energy of the rate-limiting addition step. Start 2-Halo-Benzoate + Hydrazine TS_F TS (Fluoro) Low Energy Barrier Start->TS_F Fast (Inductive Effect) TS_Cl TS (Chloro) High Energy Barrier Start->TS_Cl Slow (Requires Heat/Cat) Inter_F Meisenheimer Complex (F-Stabilized) TS_F->Inter_F Inter_Cl Meisenheimer Complex (Cl-Destabilized) TS_Cl->Inter_Cl Product 2-Hydrazinylbenzoate (-> Indazolone) Inter_F->Product Fast Elimination Inter_Cl->Product Fast Elimination

[1]

Comparative Performance Data

The following data summarizes the reaction efficiency for the conversion of Methyl 2-halo-benzoates to Indazol-3-ones via hydrazinolysis.

Feature2-Fluorobenzoate Derivative2-Chlorobenzoate Derivative
Reactivity Mode Uncatalyzed S_NArMetal-Catalyzed or High-Temp S_NAr
Typical Temp 60°C – 80°C120°C – 150°C (or 80°C w/ Cu-cat)
Reaction Time 2 – 4 Hours12 – 24 Hours
Yield (Uncatalyzed) High (85-95%)Poor (<30%)
Impurity Profile Clean (Low thermal degradation)High (Thermal polymerization/degradation)
Cost High (

$)
Low ($)
Safety Profile Moderate: Mild temp, but HF byproduct possible.[3]High Risk: Hydrazine + High Heat = Explosion Hazard.

Experimental Protocols

Protocol A: Uncatalyzed Synthesis (The "Fluoro" Route)

Best for: Rapid library synthesis, thermally sensitive substrates.

Reagents:

  • Methyl 2-fluorobenzoate (1.0 equiv)

  • Hydrazine Monohydrate (3.0 - 5.0 equiv)

  • Ethanol (0.5 M concentration)

Workflow:

  • Dissolution: Dissolve methyl 2-fluorobenzoate in Ethanol.

  • Addition: Add Hydrazine Monohydrate dropwise at room temperature. Note: Exotherm possible.

  • Reflux: Heat the mixture to mild reflux (80°C) for 3 hours.

  • Monitoring: Monitor via TLC/LCMS. The intermediate 2-hydrazinyl ester may be visible, but often cyclizes spontaneously to the Indazol-3-one .

  • Isolation: Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol.

Self-Validating Check: If the reaction remains yellow and does not precipitate a white solid upon cooling, the cyclization may be incomplete. Add a catalytic amount of acetic acid to drive the ring closure.

Protocol B: Copper-Catalyzed Synthesis (The "Chloro" Route)

Best for: Large-scale cost reduction, substrates where F is too reactive.

Reagents:

  • Methyl 2-chlorobenzoate (1.0 equiv)

  • Hydrazine Monohydrate (3.0 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline or 1,10-Phenanthroline (20 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMSO or DMF (Requires polar aprotic solvent for temp >100°C)

Workflow:

  • Inertion: Purge the reaction vessel with Argon/Nitrogen (Critical: Hydrazine + O2 + Cu = Fire).

  • Mixing: Combine aryl chloride, CuI, Ligand, and Base in DMSO.

  • Addition: Add Hydrazine Monohydrate.

  • Heating: Heat to 100°C – 110°C for 12-16 hours.

  • Workup: Cool reaction. Dilute with water to precipitate the product or extract with Ethyl Acetate.

  • Purification: Copper removal is required (use EDTA wash or scavenger resin).

Self-Validating Check: A color change from green/blue (active Cu species) to black (precipitated Cu0) indicates catalyst decomposition, likely requiring fresh catalyst or lower temperature.

Decision Workflow

Use this logic flow to select the correct starting material for your specific drug development campaign.

Decision_Tree Fig 2. Strategic selection guide for hydrazinylbenzoate synthesis. Start Select Precursor: 2-Fluoro vs 2-Chloro Q1 Is the substrate thermally unstable? Start->Q1 Q2 Is cost the primary driver? Q1->Q2 No Res_F Use 2-Fluoro (Uncatalyzed, Mild) Q1->Res_F Yes Q3 Is metal contamination acceptable? Q2->Q3 Yes (Need Cheap) Q2->Res_F No (Need Speed) Res_Cl_Cat Use 2-Chloro + Cu Cat (Catalyzed, Moderate Temp) Q3->Res_Cl_Cat Yes Res_Cl_Heat Use 2-Chloro + Heat (Forcing, High Risk) Q3->Res_Cl_Heat No (No Metals)

References

  • Bunnett, J. F. (1957). "The Element Effect as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions." Journal of the American Chemical Society.[4] Link

  • Zhu, J. S., et al. (2018).[5] "o-Nitrosobenzaldehyde is a Useful Reactive Intermediate for the Synthesis of Nitrogen Heterocycles." The Journal of Organic Chemistry. Link

  • Liu, S., et al. (2019).[5] "One-Pot, Multistep Reactions for the Modular Synthesis of N,N′-Diarylindazol-3-ones." The Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10374537, (2-Fluorobenzyl)hydrazine." PubChem. Link

  • Occupational Safety and Health Administration (OSHA). "Hydrazine Safety Data Sheet." Link

Sources

Validation

Comparative Guide: IR Spectral Characterization of Methyl 2-fluoro-3-hydrazinylbenzoate Hydrochloride

Content Type: Technical Comparison & Validation Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers Executive Summary Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers

Executive Summary

Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs). In industrial and research settings, the primary challenge is distinguishing this product from its immediate precursor, Methyl 2-fluoro-3-aminobenzoate .

This guide provides a comparative infrared (IR) spectroscopic analysis to validate the conversion of the amine to the hydrazine hydrochloride salt.

  • The "Go" Signal: Appearance of broad, complex ammonium/hydrazinium bands (2600–3200 cm⁻¹) and a high-frequency shift in the ester carbonyl.

  • The "No-Go" Signal: Persistence of distinct, sharp primary amine doublets (~3300/3400 cm⁻¹) indicating incomplete conversion.

Comparative Spectral Analysis

The transformation from an amino group (-NH₂) to a hydrazinyl hydrochloride group (-NHNH₂·HCl) fundamentally alters the vibrational modes of the molecule. The table below outlines the diagnostic peaks required for product release.

Table 1: Diagnostic Peak Comparison (Precursor vs. Product)
Functional GroupPrecursor: Methyl 2-fluoro-3-aminobenzoateTarget: Methyl 2-fluoro-3-hydrazinylbenzoate HCl Diagnostic Shift / Observation
N-H Stretch Two Sharp Bands ~3450 cm⁻¹ (asym)~3350 cm⁻¹ (sym)Broad, Complex Envelope 2600–3200 cm⁻¹CRITICAL: The sharp doublets of the free amine disappear. They are replaced by a broad "ammonium-style" absorption due to the protonated hydrazine (-NH₂NH₃⁺) and H-bonding.
Ester C=O Strong Band ~1690–1710 cm⁻¹Strong Band ~1715–1735 cm⁻¹The protonated hydrazine is electron-withdrawing, reducing conjugation density on the ring and slightly increasing the carbonyl wavenumber compared to the electron-donating amine.
C-F Stretch Medium/Strong ~1200–1240 cm⁻¹Medium/Strong ~1210–1250 cm⁻¹Remains relatively stable; serves as a structural confirmation marker but not a reaction monitor.
N-H Bend Sharp (Scissoring) ~1620 cm⁻¹Broad/Overlap ~1580–1610 cm⁻¹Often obscured by aromatic C=C stretches in the salt form; less diagnostic than the stretch region.
Fingerprint Distinct C-N stretch~1280–1300 cm⁻¹Complex/ShiftedThe N-N bond introduces new coupling modes in the fingerprint region, though often difficult to assign individually without computational aid.
Mechanistic Insight & Causality

Why do these shifts occur? Understanding the causality ensures accurate interpretation.

  • The "Salt" Effect (2600–3200 cm⁻¹):

    • In the precursor, the -NH₂ group is a free base. The N-H bonds vibrate freely, creating sharp, distinct peaks.

    • In the target product, the hydrazine moiety is protonated by HCl (likely at the terminal nitrogen: -NH-NH₃⁺). This creates a charged species with extensive hydrogen bonding networks in the solid state (crystal lattice). This broadens the absorption significantly, often overlapping with C-H stretches.[1] If you see sharp peaks >3300 cm⁻¹, your salt formation is incomplete.

  • The Carbonyl Shift (~1720 cm⁻¹):

    • Precursor: The amino group is a strong resonance donor. It pushes electron density into the benzene ring, which can conjugate with the ester carbonyl, weakening the C=O bond (lower wavenumber).

    • Product: The protonated hydrazine is inductively electron-withdrawing. It pulls density away from the ring. This reduces the single-bond character of the ester carbonyl, restoring its double-bond strength (higher wavenumber).

Experimental Protocol: Validating the Spectrum

To ensure the spectrum is authoritative, you must eliminate water interference, which mimics the broad N-H salt peak.

Method A: KBr Pellet (Recommended for Salts)
  • Why: Salts are crystalline and hard. KBr pellets provide better resolution of the "fingerprint" region than ATR for high-melting point salts.

  • Protocol:

    • Dry the Sample: Dry 50 mg of the product in a vacuum oven at 40°C for 2 hours. (HCl salts are hygroscopic; atmospheric water will appear as a broad -OH peak at 3400 cm⁻¹, confusing the analysis).

    • Ratio: Mix ~1-2 mg of sample with 200 mg of dry spectroscopic-grade KBr.

    • Grind: Pulverize in an agate mortar until a fine, flour-like consistency is achieved. Do not over-grind to avoid absorbing moisture.

    • Press: Apply 8-10 tons of pressure for 2 minutes to form a transparent pellet.

    • Scan: Collect 16-32 scans at 4 cm⁻¹ resolution.

Method B: Diamond ATR (Rapid QC)
  • Why: Faster for reaction monitoring.

  • Protocol:

    • Ensure the crystal is clean (background scan).

    • Place the solid powder directly on the diamond.

    • Pressure: Apply maximum pressure (slip-clutch mechanism) to ensure contact. Salts have high refractive indices; poor contact yields noisy spectra.

    • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences compared to transmission spectra.

Workflow Visualization

The following diagram illustrates the decision logic for using IR spectroscopy during the synthesis workup.

IR_Validation_Workflow Start Crude Reaction Mixture (Diazotization/Reduction) Isolation Isolate Solid (Filtration) Start->Isolation Drying Vacuum Dry (Remove H2O) Isolation->Drying Essential Step IR_Analysis IR Analysis (KBr/ATR) Drying->IR_Analysis Decision Check 3300-3500 cm⁻¹ Region IR_Analysis->Decision Pass PASS: Broad Band 2600-3200 cm⁻¹ No Sharp Peaks >3300 cm⁻¹ Decision->Pass Ammonium Profile Fail FAIL: Sharp Doublet at 3350/3450 cm⁻¹ Decision->Fail Amine Profile Action_Release Action: Release for Next Step (Cyclization) Pass->Action_Release Action_Recryst Action: Recrystallize (Remove Amine) Fail->Action_Recryst Action_Recryst->Isolation Reprocess

Figure 1: Logic flow for validating Methyl 2-fluoro-3-hydrazinylbenzoate HCl using IR spectroscopy.

Troubleshooting & FAQ

Q: I see a broad peak at 3400 cm⁻¹ on top of the ammonium band. Is it impurity?

  • A: It is likely water . Hydrazine salts are hygroscopic. If the peak is centered at 3400 cm⁻¹ and lacks the "spiky" definition of an amine, dry your sample and re-run.

Q: Can I use Raman spectroscopy instead?

  • A: Yes, but be cautious. Hydrazine samples can be fluorescent or photosensitive (degrading under the laser). IR is generally more robust for this specific salt verification.

Q: The carbonyl peak is split.[1] Why?

  • A: This often indicates the presence of rotamers or distinct crystalline polymorphs. If the sample is pure by HPLC, a split carbonyl in IR is acceptable for this intermediate.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General authority on Amine vs. Hydrazine spectral shifts).
  • National Institute of Standards and Technology (NIST). (2023). Methyl 2-fluorobenzoate - IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] [Link] (Baseline data for the ester/fluoro-benzene scaffold).

  • Organic Syntheses. (2010). Synthesis of 2-Amino-3-fluorobenzoic acid and derivatives. Organic Syntheses, Coll. Vol. 11. [Link] (Contextual synthesis route validation).

  • Coblentz Society. (1962).[2] Evaluated Infrared Reference Spectrum: Hydrazine Dihydrochloride. NIST Standard Reference Database.[2] (Reference for the broad ammonium/hydrazinium salt profile).

Sources

Comparative

A Comparative Guide to the Analytical Qualification of a Reference Standard for Methyl 2-fluoro-3-hydrazinylbenzoate Hydrochloride

This guide provides an in-depth technical comparison of analytical methodologies for the characterization and qualification of a reference standard for Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride. As a novel pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the characterization and qualification of a reference standard for Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride. As a novel pharmaceutical intermediate, official pharmacopeial standards are not available, necessitating the establishment of a well-characterized in-house primary standard.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to ensure the quality, purity, and potency of this critical material.

The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. All claims and methodologies are supported by authoritative sources to uphold the highest standards of scientific integrity.

The Imperative for a Qualified In-House Reference Standard

In pharmaceutical development, reference standards are the benchmarks against which all analytical tests are measured, ensuring product quality, safety, and efficacy.[2] For proprietary intermediates like Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride, official standards from bodies like the USP or EP do not exist.[3] Therefore, the onus is on the manufacturer to synthesize, isolate, and rigorously characterize a primary reference standard.[1] This in-house standard is a highly purified substance shown through extensive analytical testing to be authentic material of high purity.[1] It becomes the cornerstone for critical quality control activities, including the calibration of analytical instruments, validation of methods, and the quantification of the intermediate in routine production.[3]

The qualification process is a multi-faceted investigation designed to confirm the compound's identity, establish its purity with a high degree of confidence, and assign a potency value. This requires an orthogonal approach, utilizing multiple analytical techniques that measure different chemical and physical properties of the molecule.

cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization & Qualification cluster_2 Phase 3: Finalization Syn Independent Synthesis or Purification of Production Lot Iso Isolation & Drying Syn->Iso High Purity Target Struct_ID Structural Confirmation (NMR, MS, IR) Iso->Struct_ID Candidate Material Purity_Det Purity Determination (HPLC, GC, Titration) Potency Potency Assignment (Mass Balance Assay) Struct_ID->Potency Characterization Data Phys_Prop Physicochemical Properties (LOD, ROI, DSC) Purity_Det->Potency Characterization Data Phys_Prop->Potency Characterization Data CoA Certificate of Analysis (CoA) Generation Potency->CoA Release Release as Primary Reference Standard CoA->Release

Diagram 1: Workflow for Establishing an In-House Primary Reference Standard.

Comparative Analysis of Core Analytical Techniques

The qualification of Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride relies on a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity and assay determination, while Gas Chromatography (GC) is ideal for analyzing volatile impurities.[4] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for unequivocal structural identification.[5][6]

High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the premier technique for purity assessment of non-volatile organic compounds. Its high resolving power allows for the separation of the main component from process-related impurities and degradation products.[4] The hydrazinyl functional group and the aromatic ring are expected to possess a UV chromophore, making UV detection a suitable and robust choice.

Experimental Protocol: Purity by Area Normalization

  • System Preparation:

    • HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Purge system lines and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Solution: Accurately weigh approximately 10 mg of the Methyl 2-fluoro-3-hydrazinylbenzoate HCl reference standard candidate and dissolve in 10.0 mL of diluent to achieve a 1.0 mg/mL solution.

    • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • DAD Wavelength: Monitor at 254 nm. Acquire spectra from 200-400 nm to check for peak purity.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • Data Analysis & System Suitability:

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

    • Purity Calculation: Integrate all peaks detected. Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Trustworthiness Check: The DAD allows for peak purity analysis, comparing UV spectra across the peak to detect co-eluting impurities.

Sample Sample Preparation (1.0 mg/mL in Diluent) HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Inject 5 µL Detect DAD Detection (254 nm) HPLC->Detect Data Data Acquisition & Integration Detect->Data SST System Suitability Test (RSD ≤ 2.0%) Data->SST Peak Area Data Purity Purity Calculation (Area %) SST->Purity Pass

Diagram 2: Workflow for HPLC-UV Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the ideal method for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.[7] This includes residual solvents from the synthesis and purification process, which is a mandatory part of impurity profiling according to ICH guidelines.[4] It also serves as an orthogonal check for any volatile process-related impurities.

Experimental Protocol: Residual Solvent Analysis

  • System Preparation:

    • GC-MS System: Agilent 8890 GC with a 7000D Triple Quadrupole MS or equivalent.

    • Column: DB-624 or equivalent phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Sample Preparation:

    • Diluent: Dimethyl Sulfoxide (DMSO).

    • Standard Solution: Prepare a stock solution containing known residual solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane) at 1000 µg/mL in DMSO. Create a working standard at a concentration relevant to ICH limits (e.g., 50 µg/mL).

    • Sample Solution: Accurately weigh approximately 100 mg of the reference standard candidate into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp securely.

  • GC-MS Conditions:

    • Injector: Split/Splitless, 250 °C, Split ratio 10:1.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Transfer Line: 250 °C.

    • Ion Source: 230 °C.

    • Acquisition Mode: Full Scan (m/z 35-350).

  • Data Analysis:

    • Identify and quantify any detected residual solvents by comparing their retention times and mass spectra to the injected standard. Ensure levels are below ICH-specified limits.

Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR)

Causality: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton and carbon atom, confirming the molecular structure, connectivity, and the presence of key functional groups (fluoro, ester, hydrazinyl). It is a primary method for confirming the identity of a reference standard.

Experimental Protocol: Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the reference standard candidate in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key expected signals would include aromatic protons (split by fluorine and other protons), the methyl ester singlet, and exchangeable protons from the hydrazinyl and hydrochloride moieties.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all unique carbon environments.

    • 2D NMR (Optional but Recommended): COSY and HSQC experiments can be run to confirm H-H and C-H correlations, respectively, providing definitive structural proof.

  • Data Analysis:

    • Analyze chemical shifts, coupling constants (especially C-F and H-F couplings), and integration values to confirm that the spectrum is fully consistent with the proposed structure of Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the hydrochloride salt, minimizing fragmentation and providing a clear molecular ion peak.

Experimental Protocol: Mass Confirmation

  • System: LC-MS system, such as a time-of-flight (TOF) or Orbitrap mass analyzer, for high-resolution mass accuracy.

  • Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile/water.

  • Infusion: Directly infuse the sample into the ESI source.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Acquisition Mode: Full scan over a relevant m/z range (e.g., 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • The measured exact mass should be within 5 ppm of the theoretical calculated mass for the molecular formula C₈H₁₀FN₂O₂⁺. This provides strong evidence for the elemental composition.

    • Expected m/z for [M+H]⁺: ~185.07.

Performance Comparison Summary

The selection of analytical methods should be based on their strengths in providing orthogonal data, ensuring a comprehensive characterization of the reference standard.

Technique Primary Purpose Strengths Limitations
HPLC-UV Purity Assessment, AssayHigh precision and accuracy for quantification; separates non-volatile impurities.May not detect impurities without a UV chromophore; not suitable for volatile compounds.
GC-MS Residual Solvents, Volatile ImpuritiesExcellent for volatile/semi-volatile compounds; high specificity from MS detection.Not suitable for non-volatile or thermally labile compounds; derivatization may be needed for some analytes.[7]
NMR Structural Elucidation, IdentityUnambiguous structural confirmation; can provide quantitative information (qNMR).Lower sensitivity compared to MS; complex spectra can be challenging to interpret.
High-Res MS Identity, Formula ConfirmationProvides exact mass and elemental composition; extremely high sensitivity.Provides little structural information on its own; quantification can be challenging without standards.

Final Qualification and Certificate of Analysis

A comprehensive Certificate of Analysis (CoA) must be generated to document the qualification of the reference standard. This document consolidates all the experimental data and provides a final, assigned value for the standard.

Key Components of a Reference Standard CoA:

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and High-Resolution MS.

  • Purity (Chromatographic): Determined by HPLC-UV (e.g., ≥99.5% area).

  • Volatile Impurities: Determined by GC-MS (e.g., Total Residual Solvents ≤0.1%).

  • Water Content: Determined by Karl Fischer titration.

  • Non-Volatile Impurities: Determined by Residue on Ignition (ROI) or sulfated ash.

  • Potency (Assay by Mass Balance): Calculated as: Potency = Purity_HPLC * (100% - Water% - ROI% - Residual Solvents%). This assigned value is used for all future quantitative analyses.

By employing this rigorous, multi-technique approach, a well-characterized, trustworthy primary reference standard for Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride can be established, forming a solid foundation for quality control throughout the drug development lifecycle.

References

  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry.
  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos.
  • Sigma-Aldrich.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • SynThink. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry. SynThink.
  • PharmaInfo. Impurity Profiling: Theory and Practice. PharmaInfo.
  • Veeprho. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry. Veeprho.
  • Gorog, S., et al. (2013). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Hovione. Pharmaceutical quality control: the reference standards labyrinth. Hovione.
  • CWS ABROAD. (2023, February 23). Pharmaceutical reference standards. CWS ABROAD.
  • Wang, Y., et al. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC - NIH.
  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives.
  • Chhanikar, P. T., et al. (2021, August 13). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research.
  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry.
  • MDPI. (2021, August 13).
  • Sigma-Aldrich.
  • Scribd. Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd.
  • ResearchGate. Figure S4. 1 H NMR spectrum of methyl... | Download Scientific Diagram.
  • Food and Drug Administration, Department of Health. Analytical Methods & Research - Science and Research.
  • Agency for Toxic Substances and Disease Registry. 6. analytical methods. Agency for Toxic Substances and Disease Registry.
  • Celik, G., et al. (2023). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. PMC.
  • Smirnov, P., et al. (2022).
  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu.
  • Jotanovic, M., et al. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI.
  • SHIMADZU CORPORATION. An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS.
  • Agency for Toxic Substances and Disease Registry. (1997). ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf.
  • Cayman Chemical. 2-fluoro MBZP (hydrochloride). Cayman Chemical.
  • Sawicki, E., Hauser, T. R., & Elbert, W. (1961). The 3-Methyl-2-benzothiazolone Hydrazone Test.
  • GNPS. (2014, August 1). GNPS Library Spectrum CCMSLIB00000221521. GNPS.
  • Sigma-Aldrich. 3-Methyl-2-benzothiazolinone hydrazone = 99.0 HPLC 38894-11-0. Sigma-Aldrich.
  • PubChem.
  • Doc Brown's Advanced Organic Chemistry.
  • ResearchGate. (2025, August 7). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines | Request PDF.
  • Carl ROTH. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride, 1 g. Carl ROTH.
  • Loba Chemie. (2015, April 9). 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE AR MSDS. Loba Chemie.

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Validation

Technical Guide: Effect of Fluorine Substitution on Hydrazinylbenzoate Reactivity

Executive Summary: The Fluorine Modulation In drug discovery and intermediate synthesis, hydrazinylbenzoates serve as critical scaffolds. The introduction of fluorine (F) onto the aromatic ring is not merely a structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Modulation

In drug discovery and intermediate synthesis, hydrazinylbenzoates serve as critical scaffolds. The introduction of fluorine (F) onto the aromatic ring is not merely a structural decoration; it is a profound electronic and steric modulator.[1]

This guide compares the reactivity profiles of unsubstituted hydrazinylbenzoates against their fluorinated analogs. The core finding is that fluorine substitution acts as a "reactivity rheostat," generally dampening nucleophilicity while enhancing metabolic stability and lipophilicity. This trade-off is governed by the competition between the high electronegativity of fluorine (Inductive withdrawal,


) and its lone-pair donation (Resonance donation, 

).

Electronic Landscape & Reactivity Mechanisms

To predict the behavior of a specific fluorinated hydrazinylbenzoate, one must analyze the position of the fluorine relative to the hydrazine moiety and the carboxylate group.

The Inductive/Resonance Tug-of-War

Fluorine is the most electronegative element (Pauline scale: 4.0), creating a strong dipole. However, on an aromatic ring, it also possesses non-bonding p-orbitals that can donate electron density.

  • Ortho/Meta-F: The inductive withdrawal (

    
    ) dominates.[1] This pulls electron density away from the hydrazine nitrogen, significantly lowering its basicity (
    
    
    
    ) and nucleophilicity.
  • Para-F: The resonance effect (

    
    ) competes with the inductive effect.[2] While still net electron-withdrawing, the deactivation of the hydrazine is less severe than in the ortho or meta positions.
    
Mechanism of Metabolic Blocking

A primary advantage of fluorination is the inhibition of oxidative metabolism. Cytochrome P450 (CYP450) enzymes typically attack electron-rich aromatic rings, particularly at the para position. Replacing a C-H bond (bond energy ~98 kcal/mol) with a C-F bond (~116 kcal/mol) effectively blocks this pathway.

Visualizing the Electronic Influence

The following diagram illustrates the divergent pathways dictated by fluorine substitution.

G Start Hydrazinylbenzoate Scaffold Sub_H Unsubstituted (H) Start->Sub_H Sub_F Fluorinated (F) Start->Sub_F Path_Ox Metabolic Oxidation (High Clearance) Sub_H->Path_Ox CYP450 Attack Reac_High High Nucleophilicity (Fast Condensation) Sub_H->Reac_High e- Rich Ring Path_Stab Metabolic Stability (Low Clearance) Sub_F->Path_Stab C-F Bond Blockade Reac_Low Modulated Nucleophilicity (Controlled Kinetics) Sub_F->Reac_Low Inductive (-I) Pull

Caption: Divergent reactivity and stability profiles driven by Fluorine substitution.

Comparative Performance Data

The following data consolidates physical organic parameters and reactivity trends. Note that specific values depend on the exact isomer (2-F vs 4-F), but the trends below are authoritative for the class.

Table 1: Physicochemical & Reactivity Profiling
FeatureUnsubstituted (H)Fluorinated (F-sub)Impact on Application
Hammett Constant (

)
0.000.06 (Para) / 0.34 (Meta)Positive

indicates electron withdrawal; F-analogs are less electron-rich [1].
Hydrazine

(Conjugate Acid)
~5.2 (Phenylhydrazine)~4.0 - 4.8F-substitution lowers

, making the hydrazine less basic and less prone to protonation at physiological pH [2].
Benzoic Acid

4.203.27 (2-F) / 4.14 (4-F)Ortho-F drastically increases acidity due to the "Ortho Effect" and inductive stabilization of the carboxylate [3].
LogP (Lipophilicity) Baseline+0.2 to +0.5 unitsF increases lipophilicity, enhancing membrane permeability for drug candidates [4].
Nucleophilic Attack Rate (

)
1.0 (Reference)0.3 - 0.7Reaction with aldehydes/ketones is slower for F-analogs due to reduced N-lone pair availability.
Metabolic

(Microsomal)
Short (< 30 min)Extended (> 60 min)C-F bond prevents ring hydroxylation, extending half-life.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Comparative Kinetics (Hydrazone Formation)

This assay quantifies the reduction in nucleophilicity caused by fluorine.

Materials:

  • Substrate: 4-Nitrobenzaldehyde (Standard electrophile, distinct UV shift).

  • Analytes: Unsubstituted Hydrazinylbenzoate vs. Fluorinated Analog.

  • Solvent: Ethanol (absolute) with 1% Acetic Acid (catalyst).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of both hydrazines and the aldehyde in Ethanol.

  • Mixing: In a quartz cuvette, mix equimolar amounts (final conc. 50 µM) of hydrazine and aldehyde.

  • Monitoring: Immediately track absorbance at 390 nm (typical hydrazone

    
    ) using a UV-Vis spectrophotometer.
    
  • Data Processing: Plot

    
     vs. Time. Fit to a pseudo-first-order kinetic model (
    
    
    
    ) to derive
    
    
    .

Expected Result: The fluorinated analog will show a shallower slope (lower


), confirming reduced nucleophilicity.
Protocol B: Synthesis of Fluorinated Hydrazinylbenzoates (SNAr)

Synthesizing the fluorinated scaffold often requires a Nucleophilic Aromatic Substitution (SNAr) approach, utilizing the activating nature of the carboxylate ester.

Protocol Start Start: Fluoro-Nitro-Benzoate (Electrophile) Step1 Step 1: SNAr Reaction Solvent: EtOH, Reflux, 4h (F acts as Leaving Group if activated) Start->Step1 Reagent Reagent: Hydrazine Hydrate (Excess 3.0 eq) Reagent->Step1 Check Checkpoint: TLC/LCMS Look for mass shift (-NO2 or -F) Step1->Check Workup Workup: Cool to 0°C Precipitate Product Check->Workup Conversion >95% Final Final: Fluorinated Hydrazinylbenzoate Workup->Final

Caption: SNAr synthesis workflow. Note: If retaining F, ensure the leaving group (e.g., -NO2) is more labile.

Critical Synthetic Note: If you intend to retain the fluorine atom on the ring, you must use a starting material where the leaving group is NOT the fluorine (e.g., displace a nitro or chloro group ortho to an activating group). However, in SNAr, Fluorine is often the best leaving group due to the high polarization of the C-F bond stabilizing the Meisenheimer complex [5]. To synthesize a Fluorine-containing product, you typically start with a di-fluoro or fluoro-chloro scaffold where the regioselectivity favors the displacement of the non-fluorine halogen or the specific fluorine position activated by an electron-withdrawing group.

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • PubChem. (2025).[3] Phenylhydrazine Compound Summary: pKa and Physical Properties. National Library of Medicine.

  • BenchChem. (2025).[4] The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • StackExchange/Chemistry. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions? (Mechanistic discussion on Meisenheimer stabilization).

  • Haghi, W., et al. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to Hydrazine Linkers in Solid-Phase Synthesis: A Senior Application Scientist's Perspective

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase synthesis, the choice of linker is a critical determinant of success. This guide provides an in-depth comparative...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase synthesis, the choice of linker is a critical determinant of success. This guide provides an in-depth comparative analysis of hydrazine linkers, a versatile class of safety-catch linkers, offering insights into their performance, optimal applications, and the underlying chemical principles that govern their utility.

Introduction: The Pivotal Role of Linkers in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has revolutionized the production of peptides, oligonucleotides, and small molecules by anchoring the growing molecule to an insoluble support, thereby simplifying purification processes. The linker, the chemical entity connecting the nascent molecule to the solid support, is a cornerstone of this methodology. Its properties dictate the conditions under which the synthesis can be performed and, ultimately, the strategy for cleaving the final product from the resin.[1]

Among the diverse array of linkers available, "safety-catch" linkers have emerged as a particularly powerful tool. These linkers remain stable throughout the synthetic steps but can be "activated" by a specific chemical transformation, rendering them labile to cleavage under conditions they previously resisted.[1][2] This unique feature provides an additional layer of orthogonality and control in complex synthetic strategies. Hydrazine linkers, a prominent class of safety-catch linkers, offer remarkable stability and versatility, making them an invaluable asset in the synthetic chemist's toolbox.[3][4]

The Hydrazine Linker: A Paragon of Stability and Versatility

The most commonly employed hydrazine linkers are aryl hydrazides, such as the 4-hydrazinobenzoyl linker.[5] A key advantage of these linkers is their exceptional stability under both the acidic conditions of tert-butyloxycarbonyl (Boc) chemistry and the basic conditions of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.[3][4] This broad compatibility allows for greater flexibility in the design of synthetic routes.

The "safety-catch" nature of hydrazine linkers lies in their cleavage mechanism. The hydrazide is stable during synthesis but can be selectively activated by oxidation to a highly reactive acyl diazene intermediate. This intermediate is then susceptible to nucleophilic attack, leading to the release of the desired product from the solid support.[1][6]

Caption: General mechanism of a hydrazine safety-catch linker in solid-phase synthesis.

The choice of nucleophile dictates the functionality of the C-terminus of the cleaved product, bestowing hydrazine linkers with remarkable versatility. This allows for the synthesis of a wide array of modified molecules from a single resin-bound precursor.[5]

Comparative Analysis of Hydrazine Linker Performance

While various aryl hydrazine linkers exist, the most studied include the unsubstituted 4-hydrazinobenzoyl linker and substituted derivatives like the 2,4-dimethoxybenzyl (DMB) arylhydrazine linker. The choice of linker can influence stability, cleavage kinetics, and the potential for side reactions.

Table 1: Comparative Performance of Hydrazine Linkers

Linker TypeKey FeaturesAdvantagesDisadvantagesRepresentative Applications
4-Hydrazinobenzoyl The most common and commercially available aryl hydrazine linker.[5]High stability to both acid and base; versatile cleavage with various nucleophiles.[3]Can be susceptible to premature oxidation under certain conditions.Synthesis of C-terminal acids, amides, esters, and thioesters.[5]
2,4-Dimethoxybenzyl (DMB) Arylhydrazine A more acid-labile protecting group on the hydrazine nitrogen.[1]The DMB group can be removed with mild acid, offering an additional level of orthogonality.Requires an extra deprotection step before oxidative cleavage.Synthesis of protected peptide fragments.[1]

Experimental Data Snapshot:

While comprehensive side-by-side comparative studies with extensive quantitative data are not abundant in the literature, individual studies provide valuable performance metrics. For instance, the synthesis of peptide p-nitroanilides using a 4-hydrazinobenzoyl resin yielded products in approximately 60% yield with purities around 95%.[5] Notably, no epimerization of the C-terminal residue was observed.[5] The synthesis of a model cyclic pentapeptide using an intramolecular cleavage approach from a 4-Fmoc-hydrazinobenzoyl resin resulted in an overall yield of 19%.[5]

A Key Advantage: Prevention of Side Reactions in C-Terminal Cysteine Peptides

A significant and experimentally demonstrated advantage of aryl hydrazine linkers is their ability to prevent β-elimination, a common side reaction during the synthesis of peptides with a C-terminal cysteine.[3] This side reaction leads to the formation of dehydroalanine and subsequent addition of piperidine (from Fmoc deprotection), resulting in a 3-(1-piperidinyl)-alanine artifact. By anchoring the C-terminal cysteine through a hydrazine linker, this deleterious side reaction can be effectively suppressed, leading to a much purer final product.[3][7]

Caption: Prevention of β-elimination for C-terminal cysteine peptides using a hydrazine linker.

Experimental Protocols

The following protocols are representative of the use of aryl hydrazine linkers in solid-phase peptide synthesis.

Protocol 1: General Solid-Phase Peptide Synthesis using a 4-Hydrazinobenzoyl Resin
  • Resin Swelling: Swell the 4-hydrazinobenzoyl resin in N,N-dimethylformamide (DMF) for 1 hour.

  • First Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF.

    • Add a coupling agent such as HBTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment for another 15 minutes.

    • Wash the resin extensively with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.

Protocol 2: Oxidative Cleavage to Yield a Peptide Amide
  • Resin Preparation: After synthesis and final Fmoc deprotection, wash the peptidyl resin with DMF and then with DCM.

  • Oxidation:

    • Suspend the resin in a solution of DCM containing pyridine (5 equivalents).

    • Add a solution of N-bromosuccinimide (NBS) (2 equivalents) in DCM dropwise.

    • Shake the reaction mixture for 15-30 minutes at room temperature.

    • Wash the resin with DCM.

  • Nucleophilic Cleavage:

    • Suspend the oxidized resin in a solution of the desired amine (e.g., 1 M ammonia in THF) for 2-12 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with DCM and combine the filtrates.

  • Product Isolation: Evaporate the solvent from the combined filtrates and purify the crude peptide amide by reverse-phase HPLC.

Table 2: Common Oxidizing Agents and Nucleophiles for Hydrazine Linker Cleavage

Oxidizing AgentNucleophileC-Terminal Functionality
N-Bromosuccinimide (NBS)AmmoniaAmide
Copper (II) Acetate / O₂WaterCarboxylic Acid
N-Bromosuccinimide (NBS)Alcohol (e.g., Methanol)Ester
N-Bromosuccinimide (NBS)ThiolThioester
N-Bromosuccinimide (NBS)p-Nitroanilinep-Nitroanilide

Conclusion: Strategic Implementation of Hydrazine Linkers

Hydrazine linkers, particularly aryl hydrazides, represent a robust and versatile option for solid-phase synthesis. Their stability to a broad range of reaction conditions, coupled with their unique safety-catch cleavage mechanism, provides chemists with enhanced control and flexibility. The ability to generate diverse C-terminal functionalities from a single resin-bound precursor is a significant advantage in library synthesis and drug discovery. Furthermore, their proven efficacy in preventing deleterious side reactions, such as β-elimination in C-terminal cysteine peptides, underscores their value in the synthesis of challenging sequences. By understanding the principles of their chemistry and leveraging the appropriate experimental conditions, researchers can confidently employ hydrazine linkers to achieve their synthetic goals with high efficiency and purity.

References

  • Woo, Y.-H., Mitchell, A. R., & Camarero, J. A. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. International Journal of Peptide Research and Therapeutics, 13(1-2), 181–190.
  • Wiesmüller, K.-H., Gässler, C. S., Albert, K., & Rapp, W. (2010). The application of an aryl hydrazine linker prevents beta-elimination side products in the SPPS of C-terminal cysteine peptides. Journal of Peptide Science, 16(6), 309–313.
  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Noki, S., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429.
  • Noki, S., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC, 29(7), 1429.
  • Leko, M., Filippova, P., Rustler, K., Bruckdorfer, T., & Burov, S. (2025). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Journal of Peptide Science, e70010.
  • Han, Y., Bontems, S. L., Hegyes, P., Munson, M. C., Varkey, G. A., & Barany, G. (1996). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Peptide Science, 40(3), 237-247.
  • Rosenbaum, C., & Waldmann, H. (2001). Solid-phase synthesis of head-to-tail cyclized peptides employing an oxidation-labile aryl hydrazide linker. Tetrahedron Letters, 42(34), 5677-5680.
  • Wiesmüller, K. H., Gässler, C. S., Albert, K., & Rapp, W. (2010). The application of an aryl hydrazine linker prevents ß-elimination side products in the SPPS of C-terminal cysteine peptides. Journal of Peptide Science, 16(6), 309-313.
  • Albericio, F., & de la Torre, B. G. (2021). Safety-catch linkers for Fmoc solid-phase synthesis of peptide thioesters and hydrazides by amide-to-imide activation. Journal of Peptide Science, 27(12), e3364.
  • Han, Y., & Barany, G. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(12), 3841-3848.
  • de la Torre, B. G., & Albericio, F. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 26(5), 2210.
  • Noki, S., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Gässler, C. S., et al. (2010). The application of an aryl hydrazine linker prevents ß-elimination side products in the SPPS of C-terminal cysteine peptides.
  • Weinstain, R., et al. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv.
  • Camarero, J. A. (2006). Scheme 1. Cleavage of the aryl hydrazide linker under mild oxidative conditions.
  • Camarero, J. A., Mitchell, A. R., & Woo, Y. H. (2007). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. Semantic Scholar.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 2-fluoro-3-hydrazinylbenzoate Hydrochloride

[1][2][3][4] Executive Summary & Strategic Risk Assessment Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride is a high-value, reactive intermediate often utilized in the synthesis of poly (ADP-ribose) polymerase (PARP)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Strategic Risk Assessment

Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride is a high-value, reactive intermediate often utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Talazoparib).[1][2] Its disposal requires a nuanced approach that goes beyond standard organic waste protocols due to its trifecta of functional hazards:

  • Hydrazine Moiety: A potent reducing agent and potential carcinogen.[1] It presents a risk of forming unstable azides if exposed to nitrous acid sources and hydrazones if exposed to ketones.[1]

  • Halogenation (Fluorine): Requires segregation into halogenated waste streams to ensure proper incineration temperatures (typically >1100°C) to prevent the formation of toxic combustion byproducts.[1]

  • Hydrochloride Salt: While providing stability to the solid form, the salt is acidic.[1] Dissolution in water releases protons and the free hydrazine species, increasing toxicity and volatility risks.[2]

Core Directive: The primary disposal route for this compound is High-Temperature Incineration via a licensed hazardous waste contractor.[1] In-lab chemical deactivation is recommended only for emergency spill containment, not for routine bulk disposal.[1][2]

Decision Logic & Workflow

The following decision tree outlines the operational logic for handling this specific compound.

DisposalWorkflow cluster_legend Critical Control Points Start Waste Generation Event Assess Assess Physical State Start->Assess Solid Solid Waste (Powder/Crystals) Assess->Solid Dry Liquid Liquid Waste (Mother Liquor/Solvent) Assess->Liquid Solution Spill Accidental Spill (Emergency) Assess->Spill Uncontrolled SolidBag Double Bag (Polyethylene) Label: Toxic, Halogenated Solid->SolidBag LiquidSeg Segregate Solvent Stream (Halogenated Organic) Liquid->LiquidSeg SpillIso Isolate Area & PPE Spill->SpillIso SolidBin Solid Waste Drum (Do NOT dissolve) SolidBag->SolidBin Final Professional Incineration (Licensed Contractor) SolidBin->Final LiquidCheck Check Compatibility (NO Ketones, NO Oxidizers) LiquidSeg->LiquidCheck LiquidBin Liquid Waste Carboy Label: Hydrazine Derivative LiquidCheck->LiquidBin LiquidBin->Final SpillNeut Chemical Deactivation (Dilute Hypochlorite) SpillIso->SpillNeut SpillClean Absorb & Bin SpillNeut->SpillClean SpillClean->SolidBin

Figure 1: Operational decision tree for the disposal of hydrazine-based intermediates.

Technical Data & Safety Parameters

Before initiating any procedure, verify the following safety parameters.

Table 1: Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Respiratory N95 (Solids) or Half-mask with P100/OV cartridges (Liquids/Spills)Prevents inhalation of hydrazine dust or organic vapors.[1]
Hand Protection Double Nitrile (0.11mm min) or Silver Shield® (Laminate)Hydrazines can permeate standard latex rapidly.[1] Laminate offers breakthrough times >480 min.[1]
Eye Protection Chemical Goggles (Indirect Vent)Prevents contact with corrosive hydrochloride dust or splashes.[1]
Body Tyvek® Lab Coat or ApronDisposable outer layer prevents contamination of street clothes.[1]
Table 2: Chemical Compatibility for Waste Segregation
Chemical ClassCompatibility StatusMechanism of Failure
Ketones (Acetone, MEK) INCOMPATIBLE Forms hydrazones.[1][2] While less toxic, this alters waste profile and may complicate incineration analysis.[2]
Oxidizers (Peroxides, Nitrates) DANGER Risk of fire or explosion.[1][2] Hydrazines are strong reducing agents.[1]
Aldehydes INCOMPATIBLE Forms hydrazones; exotherm potential.[1]
Acids (Strong) CAUTION Compound is already a salt; adding acid increases corrosivity of the waste stream.[1]
Halogenated Solvents (DCM) COMPATIBLE Preferred solvent stream for disposal (matches incineration profile).[1]

Operational Protocols

Protocol A: Routine Solid Waste Disposal

Use this for expired reagent, reaction byproducts, or contaminated solids.[2]

  • Containment: Do not dissolve the solid. Keep it in its original container if possible. If not, transfer to a heavy-duty polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Methyl 2-fluoro-3-hydrazinylbenzoate HCl (100%).[1]

    • Hazards: Toxic, Irritant, Halogenated.[2][3]

  • Storage: Store in a dedicated "Solid Toxic" bin. Ensure the bin is not stored next to oxidizers (e.g., nitric acid, permanganates).[2]

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or HPLC waste.[1]

  • Solvent Assessment: Verify the solvent system.[1] If the solvent is halogenated (e.g., Dichloromethane), use the "Halogenated Waste" carboy.[2] If non-halogenated (e.g., Methanol), use "Non-Halogenated," but flag the container as containing halogens due to the solute.[2]

  • pH Check: Ensure the waste stream is not highly alkaline (pH > 10).[1] High pH can liberate the free hydrazine base, which is more volatile than the hydrochloride salt.[2] Keep pH neutral or slightly acidic (pH 4-7).[1]

  • Segregation:

    • CRITICAL: Do not pour into a carboy containing Acetone.

    • CRITICAL: Do not pour into a carboy containing oxidizers.

  • Tagging: List the full chemical name on the waste tag. Do not use abbreviations like "Hydrazine interm."

Protocol C: Emergency Spill Cleanup

Use this ONLY for uncontrolled releases < 10 grams.[1] Larger spills require HazMat intervention.

The "Bleach Method" (Oxidation): Note: While professional incineration is preferred, spills require immediate neutralization to lower toxicity before cleanup.[2]

  • Isolate: Evacuate the immediate area. Don full PPE (See Table 1).[1]

  • Preparation: Prepare a 5% Sodium Hypochlorite (Bleach) solution.[1]

  • Application:

    • For Solids: Gently cover the spill with paper towels, then wet the towels with the bleach solution.[1][2] Do not pour directly on powder (prevents aerosolization).[1]

    • For Liquids: Pour bleach solution around the perimeter of the spill, then work inward.[2]

  • Reaction Time: Allow to sit for 20 minutes. The hypochlorite oxidizes the hydrazine moiety.[1]

    • Observation: You may see slight bubbling (nitrogen gas evolution).[1]

  • Collection: Use clay absorbent or vermiculite to absorb the liquid.[1] Scoop into a plastic hazardous waste pail.

  • Final Wash: Wipe the surface with water, then again with a mild detergent.[1]

Regulatory & Compliance (References)

To ensure compliance with federal and international standards, refer to the following authoritative sources used to construct this guide:

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

    • Relevance: Establishes the standard for hydrazine segregation and oxidation protocols.

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).

    • Relevance: Defines "P-listed" (P068 for Hydrazine) and halogenated waste requirements.

  • PubChem. (2023).[1] Compound Summary: Hydrazine Hydrochloride Derivatives. National Library of Medicine.[1]

    • Relevance: Toxicology and physical property data for salt stability.[1]

    • [1]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Hydrazine Standard (1910.1000 Table Z-1).[1]

    • Relevance: Exposure limits and handling requirements for hydrazine-based compounds.[1][4][5][6]

    • [1]

Sources

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